molecular formula C6H4ClF2N B1644408 2-Chloro-3,6-difluoroaniline CAS No. 287172-80-9

2-Chloro-3,6-difluoroaniline

Cat. No.: B1644408
CAS No.: 287172-80-9
M. Wt: 163.55 g/mol
InChI Key: LRONWWATBDXKNX-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluoroaniline is a useful research compound. Its molecular formula is C6H4ClF2N and its molecular weight is 163.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRONWWATBDXKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301974
Record name 2-Chloro-3,6-difluorobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-80-9
Record name 2-Chloro-3,6-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287172-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3,6-difluoroaniline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of modern medicinal chemistry and agrochemical design, 2-Chloro-3,6-difluoroaniline (CAS: 287172-80-9) is not merely a reagent; it is a strategic scaffold. The introduction of fluorine atoms at the 3 and 6 positions, combined with a chlorine handle at position 2, imparts specific metabolic stability and lipophilicity profiles to final drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates the physicochemical realities of this low-melting solid with advanced handling protocols required for halogenated anilines. The focus here is on causality : understanding why specific hazards exist (e.g., methemoglobinemia) and how to engineer self-validating safety systems around them.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The physical state of this compound presents a unique operational challenge: its melting point is near ambient room temperature. This "phase-shifting" behavior requires protocols that account for both solid dust and liquid vapor hazards.

PropertyValueOperational Implication
CAS Number 287172-80-9 Unique identifier for inventory tracking.
Molecular Formula C₆H₄ClF₂NHalogenated aromatic amine.
Molecular Weight 163.55 g/mol Moderate volatility.
Physical State Solid / Semi-solidCritical: MP is 28–30 °C. It may liquefy in warm labs or upon handling.
Boiling Point N/A (Decomposes)Avoid high-heat distillation without vacuum.
Solubility Organic solvents (DMSO, MeOH)Lipophilic; readily penetrates skin.
pKa ~2.5 (Estimated)Weak base; requires strong acid for salt formation.

Hazard Architecture: Beyond the H-Codes

While the GHS classification lists "Acute Toxicity" and "Irritation," the true danger of this compound lies in its metabolic activation.

The Methemoglobinemia Mechanism

Like many lipophilic anilines, this compound can undergo N-hydroxylation in the liver. The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1]

  • The "Blue" Sign: Cyanosis (blue skin/lips) is a late indicator.

  • The Latency Trap: Symptoms may be delayed 2–4 hours after exposure. A worker may feel fine immediately after a spill, only to collapse later.

GHS Classification & Logic
  • H302 (Harmful if swallowed): Rapid systemic absorption.

  • H315/H319 (Skin/Eye Irritation): Direct electrophilic attack on tissue proteins.

  • H335 (Respiratory Irritation): Vapor pressure increases significantly if the solid melts.

Operational Protocols: A Self-Validating System

Safety is not about "being careful"; it is about engineering controls that function even when human attention wavers.

Engineering Controls
  • Temperature Control: Store at 2–8 °C . This keeps the material in a solid state, reducing vapor pressure and preventing accidental liquefaction during storage.

  • Containment: Weighing must occur inside a HEPA-filtered fume hood or a powder containment enclosure.

  • Static Dissipation: As a halogenated organic solid, it may accumulate static charge. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex gloves." Halogenated anilines can permeate standard latex in minutes.

PPE ComponentMaterial SpecificationScientific Rationale
Gloves (Primary) Nitrile (≥ 0.11 mm) Excellent resistance to aromatic amines.
Gloves (Secondary) Laminate (Silver Shield) Required for prolonged contact or spill cleanup.
Respiratory P3 / N100 Filter Essential if dust is generated. If liquid: ABEK filter.
Body Tyvek® Lab Coat Non-woven material prevents pore penetration by particulates.
Visualizing the Safety Workflow

SafetyProtocol Start Start: Handling Request CheckTemp Check Lab Temp (Is it > 25°C?) Start->CheckTemp SolidState Material is Solid (Dust Hazard) CheckTemp->SolidState No LiquidState Material is Liquid (Vapor/Splash Hazard) CheckTemp->LiquidState Yes PPE_Solid PPE: N100 Mask + Nitrile Gloves SolidState->PPE_Solid PPE_Liquid PPE: ABEK Respirator + Double Nitrile/Laminate LiquidState->PPE_Liquid Hood Engineering: Fume Hood Required PPE_Solid->Hood PPE_Liquid->Hood Monitor Post-Task: Monitor for Cyanosis Hood->Monitor

Figure 1: Decision logic for handling this compound based on its phase state.

Emergency Response: The "Blue" Protocol

Standard First Aid is insufficient. If exposure is suspected, the response must target the methemoglobinemia pathway.

  • Immediate Decontamination:

    • Skin: Wash with polyethylene glycol (PEG 300) or soapy water. Do not use alcohol, as it enhances absorption of lipophilic anilines.

    • Eyes: Irrigate for 15 minutes.

  • Medical Intervention (The Antidote):

    • Observation: Monitor blood oxygen saturation (SpO₂). A drop below 90% that does not respond to supplemental oxygen suggests methemoglobinemia.

    • Treatment: Intravenous Methylene Blue (1-2 mg/kg) is the specific antidote. It accelerates the enzymatic reduction of MetHb back to Hemoglobin.

    • Note: Methylene Blue is contraindicated in patients with G6PD deficiency.

Synthesis & Reactivity Context[3][4][5][6][11]

For researchers using this intermediate, understanding its reactivity profile is key to successful synthesis (e.g., Buchwald-Hartwig aminations or Sandmeyer reactions).

Reactivity Profile
  • Nucleophilicity: The amine is deactivated by the electron-withdrawing fluorine and chlorine atoms. It is a weak nucleophile .

  • Acid Sensitivity: Compatible with mineral acids, but forms salts that may be hygroscopic.

  • Incompatibility: Reacts violently with acid chlorides (exothermic acylation) and strong oxidizers.

Synthesis Pathway (General Application)

This compound is typically synthesized via the reduction of the corresponding nitrobenzene.

SynthesisPath Precursor 2-Chloro-3,6-difluoronitrobenzene Process Exothermic Reduction (Control Temp < 50°C) Precursor->Process + Reagent Reagent Reduction Agent (H2/Pd-C or Fe/HCl) Reagent->Process Product This compound (Crude Oil/Solid) Process->Product Purification Purification (Distillation or Recrystallization) Product->Purification

Figure 2: General synthesis flow.[2] Note the exotherm control step during reduction, critical for safety.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline (Isomer Analog for Toxicity Data). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Medical Management Guidelines for Aniline. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Fluoroanilines. Retrieved from

Sources

Handling and storage of 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Handling and Storage of 2-Chloro-3,6-difluoroaniline

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound (CAS No. 287172-80-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure laboratory safety and maintain compound integrity. The protocols herein are grounded in established safety standards and chemical reactivity principles for halogenated aromatic amines.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its specific physical and chemical properties necessitate careful handling to mitigate health risks.

1.1. Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in a robust safety assessment.

PropertyValueReference
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [1][2]
Appearance Solid[1]
Melting Point 28 - 30 °C (82.4 - 86 °F)[1]
Boiling Point No information available[1]
Solubility No information available[1]
Vapor Density Not applicable (Solid)[1]

1.2. GHS Hazard Classification and Statements

This compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be familiar with these hazards before commencing work.

ClassificationCodeStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from the Fisher Scientific Safety Data Sheet.[1]

Signal Word: Warning [1]

The causality behind these classifications lies in the reactivity of the aniline functional group and the presence of halogen substituents. Aromatic amines can be readily absorbed and may interfere with biological processes, while the acidic byproducts of potential degradation (e.g., hydrogen halides) can cause irritation to skin, eyes, and the respiratory system.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical. This system ensures that risk is minimized even if one layer of protection is breached.

2.1. Primary Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors.[3][4]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of hazardous substances.[5][6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][3] Their proximity is a non-negotiable aspect of a safe lab setup.

cluster_handling Handling Workflow cluster_controls Safety Controls Start Receive Compound Weigh Weigh in Fume Hood Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer FumeHood Chemical Fume Hood Weigh->FumeHood Primary Control React Perform Reaction Transfer->React PPE Personal Protective Equipment Transfer->PPE Secondary Control Ventilation General Ventilation React->Ventilation Tertiary Control

Caption: Hierarchical safety controls for handling this compound.

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the compound.

  • Eye Protection: Chemical safety goggles conforming to EN 166 are mandatory.[1] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber or neoprene.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use.[1] Always consult the glove manufacturer's specifications for breakthrough time and compatibility.[1]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][7]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[1][5] A face-piece fit test is required for all respirator users.[1]

Core Protocols: Handling and Storage

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Aliquotting: Since the compound is a low-melting solid, it may be handled as a solid or a liquid depending on the ambient temperature. To avoid dust formation, handle it as a solid below its melting point.[1] Use spark-proof tools for transfers.[5]

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[1]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

3.2. Storage Protocol: Ensuring Compound Stability and Safety

Improper storage is a common cause of reagent degradation and laboratory accidents. Aromatic amines, in particular, can be sensitive to air, light, and heat.[8][9]

  • Container: Store in the original, tightly closed container.[1][10] Ensure the container is properly labeled with the compound name and all GHS hazard pictograms.

  • Location: Keep the container in a dedicated, cool, dry, and well-ventilated storage area, such as a ventilated chemical cabinet.[1][11] The general recommendation for amines is to store them at temperatures below 30°C (86°F).[12]

  • Incompatibilities: Segregate this compound from incompatible materials. The primary incompatibilities for anilines are strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5] Accidental mixing can lead to vigorous or exothermic reactions.

  • Protection: Protect from direct sunlight and moisture to prevent degradation.[4][8] Long-term light exposure can cause decomposition of chloroaniline compounds.[8]

cluster_conditions Storage Conditions cluster_incompatibilities Incompatible Materials (Store Separately) Storage Proper Storage of This compound Cool Cool Location (<30°C) Storage->Cool Dry Dry Environment Storage->Dry Ventilated Well-Ventilated Area Storage->Ventilated Dark Away from Light Storage->Dark Oxidizers Strong Oxidizers Storage->Oxidizers  AVOID Acids Acids / Acid Anhydrides Storage->Acids  AVOID

Caption: Key storage parameters for this compound.

Emergency and Disposal Procedures

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

4.1. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][13]

4.2. Spill and Leak Management

  • Evacuate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[3]

  • Control: Eliminate all ignition sources.

  • Contain: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[1] Use an inert absorbent material like vermiculite or sand for any dissolved spills.[4][8]

  • Collect: Place the swept-up material into a suitable, closed, and labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

4.3. Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

  • Chemical Waste: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve a licensed chemical destruction plant or controlled incineration.[13]

  • Contaminated Packaging: The container should be disposed of at a hazardous or special waste collection point.[1] Do not reuse empty containers as they may retain product residue.[5]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a disciplined adherence to established safety protocols. By implementing robust engineering controls, utilizing correct PPE, and following the detailed handling and storage procedures outlined in this guide, scientific professionals can mitigate risks and ensure the integrity of their work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • OKCHEM. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,5-difluoroaniline. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2022). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). SAFETY - MIT. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

Sources

Chemical structure and properties of 2-Chloro-3,6-difluoroaniline

[1]

Executive Summary

2-Chloro-3,6-difluoroaniline (CAS: 287172-80-9) is a specialized polyhalogenated aromatic amine serving as a critical intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2][3] Distinguished by its unique substitution pattern—featuring a chlorine atom at the ortho position and fluorine atoms at the meta and ortho positions relative to the amine—this compound offers a strategic balance of steric bulk and electronic modulation.

Its primary utility lies in medicinal chemistry, specifically in the development of Androgen Receptor (AR) modulators for prostate cancer therapy, and in the optimization of lipophilicity and metabolic stability for bioactive scaffolds. This guide provides a rigorous analysis of its chemical identity, synthetic pathways, physicochemical properties, and reactivity profile.

Part 1: Chemical Identity & Structural Analysis

The structural integrity of this compound is defined by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents.

AttributeDetail
IUPAC Name This compound
CAS Number 287172-80-9
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
SMILES Nc1c(F)ccc(F)c1Cl
InChI Key LRONWWATBDXKNX-UHFFFAOYSA-N
Synonyms 2-Chloro-3,6-difluorobenzenamine; 6-Chloro-2,5-difluoroaniline (based on alternate numbering)
3D Conformational Analysis

The presence of the bulky chlorine atom at the C2 position (ortho to the amine) induces a steric twist, forcing the amino group slightly out of planarity with the benzene ring. This "ortho-effect" reduces the conjugation of the nitrogen lone pair with the aromatic system, thereby modulating the basicity of the amine compared to unsubstituted aniline. Furthermore, the C6-fluorine atom provides a "neopolar" surface, enhancing binding affinity in hydrophobic pockets of target proteins (e.g., kinases or nuclear receptors) via weak dipolar interactions.

Part 2: Physicochemical Properties

The following data aggregates experimental and predicted values essential for process handling and formulation.

PropertyValueContext
Physical State Solid (Low Melting) or LiquidDepending on purity/temperature. Pure form forms crystalline needles.
Melting Point 28 – 30 °CRequires temperature-controlled storage to maintain solid state.
Boiling Point ~208 °C (Predicted)High boiling point allows for high-temperature functionalization without rapid evaporation.
Density ~1.45 g/cm³Significantly denser than water due to polyhalogenation.
pKa (Conjugate Acid) ~2.0 – 2.5Weak base. The electron-withdrawing F and Cl atoms significantly decrease basicity.
LogP ~2.3Moderate lipophilicity, suitable for CNS-active drug design.
Solubility DMSO, Methanol, DCMInsoluble in water.

Part 3: Synthetic Pathways

The industrial and laboratory synthesis of this compound typically proceeds via the nitration of a halogenated precursor followed by reduction. The most direct and atom-economical route involves 1-Chloro-2,5-difluorobenzene .

Core Synthesis Workflow
  • Precursor Selection: 1-Chloro-2,5-difluorobenzene.

  • Electrophilic Aromatic Substitution (Nitration): The directing effects of the substituents dictate the regioselectivity.

    • F (C2, C5): Ortho/Para directing.

    • Cl (C1): Ortho/Para directing.

    • Result: The position ortho to the C1-Chlorine and ortho to the C5-Fluorine (Position 6) is electronically activated and sterically accessible.

  • Reduction: The resulting nitrobenzene is reduced to the aniline using iron/acid (Béchamp) or catalytic hydrogenation.

SynthesisStart1-Chloro-2,5-difluorobenzeneStep1Nitration(HNO3/H2SO4)Start->Step1Inter2-Chloro-3,6-difluoronitrobenzeneStep1->InterRegioselectiveSubstitutionStep2Reduction(Fe/HCl or H2/Pd-C)Inter->Step2ProductThis compoundStep2->ProductYield > 85%

Figure 1: Synthetic pathway from 1-chloro-2,5-difluorobenzene. The regiochemistry is driven by the cooperative directing effects of the halogen substituents.

Part 4: Reactivity Profile & Mechanism

The reactivity of this compound is dominated by the deactivated nature of the aromatic ring (due to three halogens) and the nucleophilicity of the amine.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating halogens, the amino group is a powerful activator.

  • Regioselectivity: The amino group directs incoming electrophiles to the para position (C4). The ortho positions are blocked (C2 by Cl, C6 by F).

  • Halogenation: Reaction with NBS or NCS readily yields 4-bromo-2-chloro-3,6-difluoroaniline , a key intermediate for Suzuki coupling.

Diazotization (Sandmeyer Chemistry)

The amine can be converted into a diazonium salt using

  • Utility: This allows for the replacement of the amino group with other functionalities (e.g., -CN, -OH, -I) or the formation of hydrazine derivatives for heterocycle synthesis (e.g., pyrazoles, indazoles).

Nucleophilic Aromatic Substitution (SNAr)

While the aniline itself is electron-rich, converting the amine to a withdrawing group (or using the diazonium intermediate) activates the ring for SNAr, particularly at the fluorine positions.

ReactivityCenterThis compoundNBSBromination (NBS)Center->NBSDiazoDiazotization (NaNO2/HCl)Center->DiazoAcylAcylation (RCOCl)Center->AcylProd14-Bromo-2-chloro-3,6-difluoroaniline(Coupling Partner)NBS->Prod1Para-substitutionProd2Aryl Diazonium Salt(Sandmeyer Precursor)Diazo->Prod2Prod3Amides/Carboxamides(Drug Scaffolds)Acyl->Prod3Amine Functionalization

Figure 2: Primary reactivity map. The C4 position is the primary site for electrophilic attack, while the amine serves as a handle for amide coupling.

Part 5: Applications in Medicinal Chemistry[7][8]

Androgen Receptor (AR) Modulation

This compound is a validated building block for Second-Generation Anti-Androgens .

  • Mechanism: The aniline nitrogen is typically acylated to form a carboxamide linker. The polyhalogenated ring occupies a specific hydrophobic sub-pocket in the Androgen Receptor Ligand Binding Domain (LBD).

  • Role of Fluorine: The C3 and C6 fluorines induce metabolic stability by blocking oxidative metabolism (P450) at these positions.

  • Role of Chlorine: The C2 chlorine provides a steric lock, restricting the rotation of the phenyl ring relative to the amide bond, locking the drug into a bioactive conformation.

Bioisosterism in Agrochemicals

In herbicide design, this aniline serves as a precursor for sulfonamide and urea herbicides. The electron-deficient ring enhances the acidity of the resulting sulfonamide NH, improving binding to enzymes like Acetolactate Synthase (ALS).

Part 6: Handling & Safety Protocol (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended due to low melting point). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable.

  • Spill: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Wohlfahrt, G. et al. (2012).[5] Androgen receptor modulating carboxamides. Patent US8921378B2. Google Patents. Available at:

Solubility of 2-Chloro-3,6-difluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility of 2-Chloro-3,6-difluoroaniline in Organic Solvents: A Methodological and Theoretical Guide for Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] Its utility in drug discovery pipelines is significant, yet a comprehensive understanding of its solubility characteristics—a critical parameter for process optimization, formulation, and purification—is hampered by the scarcity of publicly available data. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by equipping researchers, scientists, and drug development professionals with the foundational theoretical principles and a robust, self-validating experimental framework to determine the solubility of this compound in any relevant organic solvent system. We will explore the molecular characteristics governing its solubility and provide a detailed, field-proven protocol for accurate and reproducible solubility measurement.

Introduction: The Strategic Importance of this compound

Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₄ClF₂N [3]
Molecular Weight 163.55 g/mol [3]
Physical State Solid [3]
Melting Point 28 - 30 °C [3]
Water Solubility No information available [3]

| Solubility in other solvents | No information available |[3] |

Theoretical Framework: Predicting Solubility Behavior

The principle of "Like dissolves like" is the cornerstone of solubility prediction.[8] The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing these interactions are:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor. This functionality strongly favors solubility in polar protic solvents (e.g., alcohols) that can participate in hydrogen bonding.

  • Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create significant bond dipoles, contributing to the molecule's overall polarity. This allows for favorable dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The aromatic ring provides a non-polar surface area, allowing for weaker van der Waals interactions with non-polar solvents (e.g., hexane, toluene).

Based on these principles, we can establish a qualitative prediction of solubility, which must be confirmed experimentally.

Predicted Qualitative Solubility of this compound:

Solvent Class Representative Solvents Predicted Solubility Rationale for Experimental Choice
Polar Protic Methanol, Ethanol High The solvent's ability to hydrogen bond with the amine group is expected to overcome the solute-solute lattice energy effectively. These are common solvents for reactions involving anilines.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSO Moderate to High Strong dipole-dipole interactions are anticipated. DCM is a frequent choice for reactions where protic functionality is undesirable. Ethyl acetate is a key solvent in extraction and chromatography.

| Non-Polar | Hexane, Toluene | Low | The polar functional groups (-NH₂, -Cl, -F) limit interactions with non-polar solvents. Toluene may show slightly higher solubility than hexane due to potential π-π stacking with the aromatic ring. These solvents are critical for anti-solvent crystallization processes. |

A Self-Validating Experimental Protocol for Thermodynamic Solubility Determination

Given the lack of published data, an experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing reliable and accurate measurements.[9] This protocol combines the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used analytical technique in pharmaceutical labs.[10][11]

Causality Behind Experimental Design
  • Why Shake-Flask? This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is the definition of solubility.[10] Kinetic solubility measurements can often overestimate or underestimate this value.

  • Why Temperature Control? Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and relevance to specific process conditions.

  • Why Confirm Equilibrium? Assuming equilibrium without confirmation is a major source of error. By taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes, the protocol becomes self-validating.

  • Why HPLC-UV? HPLC provides excellent separation of the analyte from any potential impurities or degradants. UV detection is highly sensitive for aromatic compounds like anilines, which contain strong chromophores, ensuring accurate quantification.[12]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_stock Prepare HPLC Calibration Standards analyze Analyze via Validated HPLC-UV Method prep_stock->analyze Calibrates prep_vial Add Excess Solid Solute to Vial prep_solvent Add Solvent to Vial prep_vial->prep_solvent prep_seal Seal Vial Securely prep_solvent->prep_seal equilibrate Agitate at Constant Temperature (e.g., 25°C for 72h) prep_seal->equilibrate sample Withdraw Aliquot at 24, 48, 72h equilibrate->sample filter Filter Immediately (0.22 µm PTFE) sample->filter dilute Dilute Sample Accurately filter->dilute dilute->analyze calculate Calculate Concentration vs. Calibration Curve analyze->calculate confirm Confirm Equilibrium (Conc. at 48h ≈ 72h) calculate->confirm report Report Solubility (g/L, mol/L) confirm->report G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Decision start Start add_solid Add excess solid to vial start->add_solid end_node End: Report Solubility add_solvent Add known volume of solvent add_solid->add_solvent seal Seal vial add_solvent->seal agitate Agitate at constant T seal->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC-UV dilute->hplc check_time Time < 72h? hplc->check_time check_time->agitate Yes compare_conc Conc(t) ≈ Conc(t-24)? check_time->compare_conc No compare_conc->end_node Yes compare_conc->agitate No (Equilibrium not reached)

Caption: Detailed experimental workflow with equilibrium check.

Safety, Handling, and Disposal

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. [3]* Personal Protective Equipment (PPE): Wear chemical-resistant goggles (EN 166), protective gloves (nitrile rubber is recommended), and a lab coat. [3]* Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. All solvent and solid waste should be collected in a designated hazardous waste container.

Conclusion

While direct solubility data for this compound in organic solvents is not readily found in the literature, this guide provides a comprehensive framework for its determination. By understanding the underlying theoretical principles of solubility and implementing the robust, self-validating experimental protocol detailed herein, researchers can generate the high-quality, reliable data essential for optimizing synthetic processes, developing purification strategies, and advancing drug discovery programs. This methodical approach mitigates risks associated with poor solubility and empowers scientists to make data-driven decisions in their development pipelines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53255483, 2-Chloro-3,4-difluoroaniline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736494, 2-Chloro-3,5-difluoroaniline. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available at: [Link]

  • ResearchGate. (2015, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

  • National Institutes of Health (NIH). (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]

  • ResearchGate. (2015, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available at: [Link]

  • ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available at: [Link]

  • Google Patents. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ResearchGate. (2023, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Available at: [Link]

  • National Institutes of Health (NIH). (2021, May 19). Solvent Effects in Halogen and Hydrogen Bonding Mediated Electrochemical Anion Sensing in Aqueous Solution and at Interfaces. Available at: [Link]

  • Impactfactor.org. (2023, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

  • Reddit. (2018, December 14). Does halogenation of alkenes always take place in solvent? Available at: [Link]

  • The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development. Available at: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]

  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available at: [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-3,6-difluoroaniline (CAS: 60396-33-0) . This substrate presents a unique "push-pull" electronic challenge: the electron-rich amino group (


) at C1 deactivates the C-Cl bond towards oxidative addition, while the electron-withdrawing fluorine atoms at C3 and C6 activate it. Furthermore, the C2-position of the chlorine atom is sterically crowded, flanked by the amine and a fluorine atom.

Traditional catalyst systems (e.g.,


) often fail due to catalyst poisoning by the free amine or inability to access the hindered C-Cl bond. This guide provides three tiered protocols ranging from standard discovery chemistry to high-efficiency process conditions, ensuring robust yields (>85%) and minimal protodehalogenation.

Mechanistic Challenges & Strategy

Substrate Analysis[1]
  • Deactivation: The free amine (

    
    ) can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
  • Steric Hindrance: The Chlorine at C2 is ortho-disubstituted (flanked by

    
     and 
    
    
    
    ). This impedes the approach of the Pd(0) species during oxidative addition.
  • Electronic Activation: The Fluorine at C3 is ortho to the Chlorine, inductively withdrawing electron density and lowering the bond dissociation energy of the C-Cl bond, which is beneficial if the catalyst can overcome the steric barrier.

Strategic Solutions

To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands serve two functions:

  • Steric Bulk: Prevents the free amine of the substrate from coordinating to the metal center.

  • Electron Density: Facilitates oxidative addition into the challenging aryl chloride bond.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your specific coupling partner (Boronic Acid/Ester) and scale.

G Start Start: this compound CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple Aryl / Electron Rich CheckPartner->Simple Non-hindered Complex Heteroaryl / Sterically Hindered CheckPartner->Complex Hindered/Basic MethodA Method A: Standard Pd(dppf)Cl2 / K3PO4 Dioxane/H2O Simple->MethodA MethodB Method B: High-Performance XPhos Pd G4 / K3PO4 THF/H2O Complex->MethodB ResultA Yield > 80%? MethodA->ResultA Success Proceed to Workup MethodB->Success ResultA->Success Yes Fail Switch to Method B ResultA->Fail No Fail->MethodB

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner complexity.

Experimental Protocols

Method A: Standard Conditions (Baseline)

Best for: Simple aryl boronic acids, initial screening, cost-sensitive scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Charge a reaction vial with this compound (163 mg, 1.0 mmol), Boronic acid (1.2 mmol),

    
     (636 mg, 3.0 mmol), and 
    
    
    
    (41 mg, 0.05 mmol).
  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Heat block to 90°C for 4–12 hours.

  • Monitor: Check LCMS for consumption of chloride. If conversion stalls <50%, switch to Method B.

Method B: High-Performance (Recommended)

Best for: Heteroaryl boronic acids, sterically hindered partners, and ensuring complete conversion.

Rationale: This method uses XPhos Pd G4 , a fourth-generation precatalyst that generates the active monoligated Pd(0) species at low temperatures, preventing catalyst deactivation by the free aniline.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)[2]

Procedure:

  • In a glovebox or under active Argon flow, combine the aniline (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (17–25 mg, 0.02–0.03 mmol) in a reaction tube.

  • Add THF (3 mL) and seal the tube.

  • Add degassed 0.5 M aqueous

    
     (6 mL, 3.0 mmol) via syringe.
    
  • Stir vigorously at 60°C for 2–6 hours. Note: The biphasic system requires rapid stirring (>800 rpm).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash organics with Brine, dry over

    
    .
    
Method C: Microwave-Assisted (Rapid Screening)

Best for: Library generation, sluggish reactions.

Procedure:

  • Follow reactant stoichiometry from Method A.

  • Use DMF / Water (9:1) as solvent to absorb microwave energy efficiently.

  • Irradiate at 120°C for 30 minutes.

  • Caution: High temperatures may promote dehalogenation of the fluorine atoms if the reaction is prolonged.

Quantitative Comparison of Conditions

ParameterMethod A (Pd-dppf)Method B (XPhos G4)Method C (Microwave)
Catalyst Cost LowHighMedium
Reaction Time 8–16 hours2–6 hours30 mins
Conversion 60–85%>95%Variable
Steric Tolerance LowExcellentModerate
Free Amine Tolerance Poor (Requires heat)ExcellentGood
Side Product ProtodehalogenationMinimalPolymerization risk

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Recovery
  • Cause: Catalyst poisoning by the free amine.

  • Fix: Switch to Method B . The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the substrate's nitrogen from binding. Alternatively, protect the amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ) before coupling.
Issue: Protodehalogenation (Reduction of Ar-Cl to Ar-H)
  • Cause:

    
    -hydride elimination from alkyl-Pd intermediates or hydrogen transfer from solvent.
    
  • Fix: Avoid alcoholic solvents (MeOH, EtOH, iPrOH). Ensure solvents are strictly anhydrous/degassed if using hydride-sensitive catalysts. Use THF or Toluene.

Issue: Homocoupling of Boronic Acid
  • Cause: Oxidation of boronic acid by trace oxygen.

  • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Add the base after degassing.[3]

Safety & Handling

  • Fluorine Content: While the C-F bonds are generally stable, combustion or extreme acidic conditions can release HF. Handle waste streams accordingly.

  • Aniline Toxicity: Haloanilines are potential skin sensitizers and methemoglobinemia inducers. All weighing should be done in a fume hood.

  • Catalyst Scavenging: Post-reaction, residual Palladium must be removed, especially for pharma applications. Use SiliaMetS® Thiol or DMT scavengers during the workup phase.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Title: A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.[4]

    • Source:Angew. Chem. Int. Ed.1999 , 38, 2413.[5]

    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Organoboron Compounds.
    • Source:Chem. Rev.2011, 111, 3, 1346–1416.
    • URL:[Link]

  • Micellar Catalysis (Green Alternatives)

    • Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[6]

    • Source:Molecules2021, 26(24), 7644.
    • URL:[Link]

  • Steric Hindrance in Suzuki Coupling

    • Title: Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates.[4]

    • Source:Topics in Chemical & M
    • URL:[Link]

Sources

Application Note: Optimization of C-N Coupling utilizing Sterically Hindered, Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 2-Chloro-3,6-difluoroaniline with aryl halides. This specific substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (2,6-disubstitution) combined with severe electronic deactivation (fluorine inductive effects). Standard catalytic systems (e.g., Pd(PPh3)4, Pd-BINAP) typically result in poor conversion or catalyst deactivation.

This protocol utilizes Third-Generation (G3) Palladacycle Precatalysts incorporating bulky biarylphosphine ligands (specifically BrettPhos and RuPhos ) to overcome the high activation energy barrier of the amine coordination and reductive elimination steps.

Chemical Context & Challenge Analysis

Substrate Analysis

The target molecule, this compound, exhibits two primary features that impede standard Buchwald-Hartwig mechanisms:

  • Steric "Sandwich" Effect: The amine (

    
    ) is flanked by a Chlorine atom at position 2 and a Fluorine atom at position 6. This ortho-disubstitution creates a steric wall, making the approach to the Palladium center thermodynamically unfavorable.
    
  • Electronic Deactivation: The fluorine atoms at positions 3 and 6 exert a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen lone pair.

Chemoselectivity Risks

The substrate contains an aryl chloride bond (


). In cross-couplings with Aryl Bromides or Iodides, the catalyst must differentiate between the oxidative addition of the coupling partner and the potential oligomerization via the aniline's own C-Cl bond.
  • Mitigation: Kinetic control is achieved using ligands that favor oxidative addition into C-Br/C-I bonds over electron-poor C-Cl bonds.

Strategic Optimization (The "Why" behind the "How")

Ligand Selection: The Biarylphosphine Advantage

For primary anilines with ortho-substituents, BrettPhos is the gold standard. Its bulk facilitates the reductive elimination of the congested product, while its electron-rich nature promotes oxidative addition.

  • Primary Recommendation: BrettPhos (High activity for primary amines).[1]

  • Secondary Recommendation: RuPhos (Better if the coupling partner is also sterically hindered).

  • Alternative: Pd-PEPPSI-IPent (N-Heterocyclic Carbene) for cases where phosphines fail due to extreme deactivation.

Catalyst Source

We utilize G3-Precatalysts (e.g., BrettPhos Pd G3).

  • Reasoning: Traditional Pd(0) sources like

    
     can be air-sensitive and require in-situ ligand mixing, which leads to inconsistent active species concentration. G3 precatalysts are air-stable and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio.
    
Base Selection
  • LHMDS (Lithium bis(trimethylsilyl)amide): Preferred for highly electron-deficient anilines. The soluble base ensures rapid deprotonation of the acidic proton on the coordinated amine.

  • Cs2CO3: Used if the coupling partner contains base-sensitive groups (esters, nitriles), though reaction times will be longer.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where this specific substrate faces resistance.

BuchwaldCycle cluster_risk CRITICAL FAILURE POINT PreCat Pd G3 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Intermediate I Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Aryl Bromide AmineBind Intermediate II Amine Coordination (Steric Clash Risk!) OxAdd->AmineBind + 2-Cl-3,6-diF-Aniline Deprot Intermediate III Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (LHMDS) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->ActivePd Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the amine coordination step due to the 2,6-disubstitution pattern.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Coupling Partner: 4-Bromoanisole (Model Aryl Bromide)

Materials
ReagentEquiv.AmountNotes
Aryl Bromide1.01.0 mmolLimiting Reagent
This compound 1.2196 mgNucleophile (Excess)
BrettPhos Pd G3 0.0218 mg2 mol% Loading
BrettPhos (Free Ligand) 0.0210 mgScavenges stray Pd
LHMDS (1.0M in THF) 2.22.2 mLStrong Base
THF (Anhydrous)-2.0 mLSolvent
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G3 (2 mol%)

    • This compound (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Note: If using solid base like NaOtBu, add it here. If using LHMDS solution, wait.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/N2) three times.

  • Solvent/Base Addition:

    • Inject anhydrous THF (2 mL) via syringe.

    • Dropwise add LHMDS solution (2.2 equiv) at room temperature.

    • Observation: The solution color should change (often to a dark orange/brown), indicating precatalyst activation.

  • Reaction:

    • Seal the vessel (if using a screw cap).

    • Heat to 65°C for 2–4 hours.

    • Note: Due to the electronic deactivation, higher temperatures (up to 80°C) may be required if conversion is slow at 65°C.

  • Quench & Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (10 mL) and quench with saturated NH4Cl solution.

    • Wash organic layer with water and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

If the standard protocol yields <50% conversion, utilize the following decision tree to diagnose and resolve the issue.

DecisionTree Start Low Yield / Conversion? CheckLCMS Analyze Crude LCMS Start->CheckLCMS Condition1 Starting Material (Halide) Remains Unreacted CheckLCMS->Condition1 Condition2 Debromination (Ar-H) Observed CheckLCMS->Condition2 Condition3 Aniline Remains, Halide Consumed CheckLCMS->Condition3 Sol1 Oxidative Addition Failure: Switch to RuPhos G3 or Increase Temp to 90°C Condition1->Sol1 Sol2 Beta-Hydride Elimination: Switch to Toluene Change Base to NaOtBu Condition2->Sol2 Sol3 Reductive Elimination Failure: Use Pd-PEPPSI-IPent (NHC Ligand) Condition3->Sol3

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Specific Troubleshooting Notes
  • Issue: Protodehalogenation (The Aryl Bromide becomes Ar-H).

    • Cause: The catalyst is activating the halide but failing to bind the hindered amine, eventually grabbing a hydride from the solvent or ligand.

    • Fix: Increase the concentration of the aniline (1.5 equiv) or switch to a non-ethereal solvent like Toluene.

  • Issue: Low Reactivity of Aniline .

    • Cause: The Fluorine atoms make the NH protons less acidic (paradoxically) or the N-Pd bond too weak.

    • Fix: Switch to Pd-PEPPSI-IPent .[2] The NHC ligand pushes electron density onto the metal, facilitating the oxidative addition of the aniline N-H bond (in the context of the catalytic cycle).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Organ, M. G., et al. (2014).[2] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 20(35), 11098–11102.

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 27.

Sources

Application Note: Strategic Derivatization of 2-Chloro-3,6-difluoroaniline for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-3,6-difluoroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets.[2][3]

Among the array of fluorinated building blocks, this compound has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a nucleophilic amino group, a displaceable chloro atom, and an electron-deficient aromatic ring, provides medicinal chemists with a versatile platform for constructing complex molecular architectures. The specific substitution pattern of this molecule is not accidental; the potent electron-withdrawing effects of the two fluorine atoms significantly influence the reactivity of the adjacent chloro and amino groups, enabling a range of selective chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and the scientific rationale underpinning these methodologies. The derivatization of this compound is pivotal in synthesizing molecules for anti-cancer and anti-inflammatory drug development.[4][5]

Core Reactivity and Strategic Considerations

The chemical behavior of this compound is dictated by the interplay of its three key functional components:

  • The Amino Group (-NH₂): This primary amine serves as a potent nucleophile and a site for acylation, sulfonylation, and alkylation reactions. Its basicity is attenuated by the electron-withdrawing fluorine atoms, which modulates its reactivity and reduces potential side reactions.

  • The Chloro Group (-Cl): Positioned ortho to both a fluorine atom and the amino group, the chlorine atom is an excellent leaving group, particularly for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring also makes this position susceptible to nucleophilic aromatic substitution (SNAr).[6]

  • The Aromatic Ring: The fluorine substituents render the ring electron-poor, which is a critical factor for the success of cross-coupling and SNAr reactions at the C-Cl bond.

Strategic derivatization hinges on selectively targeting one of these sites while preserving the others for subsequent transformations, allowing for a modular and efficient approach to library synthesis and lead optimization.

G cluster_0 Key Reactive Sites of this compound A This compound B Amino Group (-NH₂) (Nucleophilic Site) A->B N-Functionalization (Acylation, Sulfonylation) C Chloro Group (-Cl) (Leaving Group for Cross-Coupling) A->C C-X Bond Functionalization (Cross-Coupling, SNAr) D Fluorinated Aromatic Ring (Electron Deficient Core) A->D Modulates Reactivity G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Combine Reactants (Aniline, Amine, Base) B 2. Add Catalyst System (Pd Precursor + Ligand) A->B C 3. Add Solvent & Degas (Toluene, Argon) B->C D 4. Heat Reaction (100-110 °C) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purify Product (Column Chromatography) E->F G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)(Cl)L₂ A->B + Ar-Cl C Transmetalation Ar-Pd(II)(R)L₂ B->C + R-B(OH)₂ / Base D Reductive Elimination Ar-R Product C->D D->A Releases Pd(0)L₂

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3,6-difluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The developed reversed-phase HPLC method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent sensitivity and resolution. Detection is performed using a UV detector. The method was developed based on the physicochemical properties of the analyte and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3]

Introduction

This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its presence and purity are critical to the quality and efficacy of the final products. Therefore, a reliable and accurate analytical method is essential for its quantification in various stages of research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[4][5][6] This application note provides a comprehensive guide to a developed and validated HPLC method suitable for routine analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[7][8]
Molecular Weight 163.55 g/mol [7][8]
Melting Point 28-30 °C[7][8]
Appearance Solid[8]
pKa (predicted) Weakly basic, similar to other halogenated anilines. The pKa of 2,6-difluoroaniline is reported as approximately 1.81-3.12, and 2-chloroaniline is 2.66.[9][10]This suggests that the aniline moiety will be protonated at low pH.
logP (predicted) The logP of similar compounds like 2,6-difluoroaniline is ~1.4-1.57 and 2-chloroaniline is 1.90.[9][10][11]This indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Spectrum Aromatic amines typically exhibit strong UV absorbance. For instance, dichloroanilines show absorbance maxima around 240-250 nm and 280-290 nm.[12]A UV detector is therefore a suitable choice for detection.
Solubility While specific data for this compound is limited, similar compounds are slightly soluble in water and soluble in organic solvents like methanol and acetonitrile.[10][11][13]This allows for flexibility in sample and mobile phase preparation.

HPLC Method Development Strategy

The choices made during method development were directly influenced by the analyte's properties.

Column Selection

Given the moderate hydrophobicity (logP) of this compound, a reversed-phase HPLC column is the logical choice. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that will interact with the analyte, allowing for good retention and separation from polar impurities.

Mobile Phase Selection

A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff. An isocratic elution was selected for its simplicity and robustness, which is ideal for quality control applications. Given the low pKa of the aniline group, the mobile phase pH was kept neutral to ensure the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility.

Detector Wavelength Selection

Based on the UV spectra of structurally similar chloro- and dichloroanilines, which show significant absorbance between 240 nm and 290 nm, a detection wavelength of 254 nm was selected.[12] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from potential impurities.

Workflow for Method Development

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV Spectrum) ColumnSelection Column Selection (Reversed-Phase C18) Analyte->ColumnSelection logP suggests hydrophobicity MobilePhase Mobile Phase Scouting (Acetonitrile/Water) Analyte->MobilePhase Solubility & pKa inform solvent/pH Wavelength Wavelength Selection (UV Scan -> 254 nm) Analyte->Wavelength Aromatic rings absorb UV Optimization Method Optimization (Isocratic %B, Flow Rate) ColumnSelection->Optimization MobilePhase->Optimization Wavelength->Optimization Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Optimized conditions established FinalMethod Final Validated Method Validation->FinalMethod Performance criteria met

Caption: A flowchart of the HPLC method development process.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Data Acquisition: Empower™ 3 or OpenLab CDS Software.

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Working Standard and Calibration Curve Preparation
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[2][3]

Validation Workflow

ValidationWorkflow Specificity Specificity (Peak Purity) Validated Validated Method Specificity->Validated Linearity Linearity & Range (R² > 0.999) Linearity->Validated Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated LOD_LOQ LOD & LOQ (S/N Ratio) LOD_LOQ->Validated Robustness Robustness (Varied Conditions) Robustness->Validated

Caption: Key parameters for HPLC method validation per ICH Q2.

Validation Results
Validation ParameterResultAcceptance Criteria
Specificity The peak for this compound was well-resolved from the solvent front and any matrix components. Peak purity analysis confirmed no co-eluting impurities.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[14]
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%) Repeatability: < 1.0% Intermediate Precision: < 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL (S/N ≈ 3)-
Limit of Quantitation (LOQ) 0.7 µg/mL (S/N ≈ 10)-
Robustness Minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) did not significantly affect the results (RSD < 2.0%).The reliability of an analysis with respect to deliberate variations in method parameters.[15]

Conclusion

The HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. The method's simplicity makes it suitable for routine quality control analysis in industrial and research settings. The comprehensive validation demonstrates that the method is reliable and conforms to the stringent requirements of the pharmaceutical and chemical industries.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2,6-Difluoroaniline Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> Chromatography. Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Asian Journal of Chemistry. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Zauba. (n.d.). 2 6 Difluoroaniline Imports. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • Research and Markets. (n.d.). Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded). Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-3,6-difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-02-F Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 2-Chloro-3,6-difluoroaniline , a critical intermediate for fluoro-agrochemicals and pharmaceutical scaffolds. Users typically encounter two primary yield-limiting bottlenecks:

  • Regioselectivity Failure: Formation of the para-chloro isomer (4-chloro-2,5-difluoroaniline) during the halogenation of 2,5-difluoroaniline.

  • Hydrodechlorination: Loss of the chlorine atom during the reduction of nitro-precursors (if utilizing the nitro-reduction route).

This guide provides mechanistic insights, optimized protocols, and decision trees to resolve these specific issues.

Module 1: The Chlorination Bottleneck

Scenario: You are synthesizing the target from 2,5-difluoroaniline and obtaining low yields due to isomeric mixtures.

The Core Problem: Ortho vs. Para Competition

The amino group (-NH₂) is a strong ortho, para-director. In 2,5-difluoroaniline, the directing effects compete:

  • Position 6 (Target): Ortho to -NH₂ and ortho to F-5.

  • Position 4 (Impurity): Para to -NH₂ and ortho to F-5.

Thermodynamically, the para position (4) is often favored due to lower steric hindrance compared to the ortho position (6), which is flanked by the amine and a fluorine atom.

Troubleshooting Protocol: Regioselective Chlorination

Q: Why is my product ratio favoring the 4-chloro isomer? A: You are likely using conditions that favor thermodynamic control or highly reactive electrophiles.

  • Fix 1: Switch Reagent. Replace Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) with N-Chlorosuccinimide (NCS) . NCS releases chlorine more slowly, allowing for a more controlled reaction that can be tuned by solvent effects [1].

  • Fix 2: Solvent Selection. Switch from non-polar solvents (DCM/Chloroform) to Acetonitrile (MeCN) or DMF . Polar aprotic solvents can stabilize the transition state for ortho-chlorination via hydrogen bonding interactions with the amine protons.

  • Fix 3: Temperature Control. Lower the reaction temperature to -10°C to 0°C . Kinetic control favors the ortho position (6) due to the proximity effect (coordination of the chlorinating agent to the amine).

Optimized Protocol (NCS Route)
  • Dissolve: 1.0 eq of 2,5-difluoroaniline in Acetonitrile (10 volumes).

  • Cool: Bring system to 0°C under N₂ atmosphere.

  • Add: Add 1.05 eq of NCS portion-wise over 60 minutes. Rapid addition causes local hotspots and promotes para-substitution.

  • Monitor: Stir at 0°C for 4 hours. Monitor via HPLC.[1]

    • Pass Criteria: <5% starting material, >85:15 ratio of Target(6-Cl):Impurity(4-Cl).

  • Quench: Pour into cold water/sodium thiosulfate solution (to quench oxidative species).

Module 2: The Reduction Risk

Scenario: You are synthesizing the target via reduction of 2-chloro-3,6-difluoronitrobenzene .

The Core Problem: Hydrodechlorination

Standard catalytic hydrogenation (H₂ + Pd/C) is non-selective for aryl chlorides. The Pd catalyst facilitates the oxidative addition of the C-Cl bond, leading to dechlorination and yielding 2,5-difluoroaniline instead of the target.

Troubleshooting Protocol: Chemoselective Reduction

Q: My LC-MS shows a mass of M-34 (loss of Cl). How do I stop this? A: You must inhibit the catalyst's ability to attack the C-Cl bond or switch to a metal reduction mechanism.

MethodRisk LevelYield PotentialNotes
Pd/C + H₂ High LowNOT RECOMMENDED. Will strip Chlorine.
Pt/C (Sulfided) LowHighSulfided platinum poisons the catalyst against halogenolysis while permitting nitro reduction [2].
Fe / NH₄Cl MinimalMedium-HighThe "Bechamp" reduction. Robust, but generates iron sludge waste.
SnCl₂ / HCl MinimalHighExcellent chemoselectivity but difficult workup (tin emulsions).
Recommended Protocol: Modified Bechamp Reduction

This method is robust, scalable, and guarantees retention of the chlorine atom.

  • Suspend: 1.0 eq of 2-chloro-3,6-difluoronitrobenzene and 5.0 eq of Iron powder (325 mesh) in Ethanol/Water (3:1).

  • Activate: Add 0.5 eq of Ammonium Chloride (NH₄Cl).

  • Heat: Reflux at 75-80°C with vigorous mechanical stirring.

    • Critical: Magnetic stirring often fails due to the density of iron sludge.

  • Process: Filter hot through Celite to remove iron oxides. Adjust pH to 9-10 with NaOH to liberate the free amine.

  • Extract: Extract with MTBE or Ethyl Acetate.

Module 3: Visualization & Logic
Pathway Analysis: Impurity Formation

The following diagram illustrates the critical divergence points where yield is lost.

SynthesisPathways Start Start: 2,5-Difluoroaniline Target Target: this compound (Ortho-Substitution) Start->Target NCS / MeCN / 0°C (Kinetic Control) Impurity Impurity: 4-Chloro-2,5-difluoroaniline (Para-Substitution) Start->Impurity Cl2 or High Temp (Thermodynamic Control) NitroStart Start: 2-Cl-3,6-F2-Nitrobenzene NitroStart->Target Fe/NH4Cl or Pt(S)/C (Chemoselective) Dechlor Impurity: 2,5-Difluoroaniline (Dechlorinated) NitroStart->Dechlor Pd/C + H2 (Over-reduction)

Figure 1: Synthetic pathways highlighting the divergence between the desired product (Green) and common impurities (Red).

Troubleshooting Decision Tree

Troubleshooting Start Identify Yield Issue CheckImpurity Analyze Impurity Profile Start->CheckImpurity IsomerProblem Isomer Ratio (Para > 10%)? CheckImpurity->IsomerProblem Chlorination Route DechlorProblem Mass = M-35 (Dechlorination)? CheckImpurity->DechlorProblem Nitro Route Action1 Switch to NCS/MeCN Reduce Temp to 0°C IsomerProblem->Action1 Yes Action2 Stop Pd/C Hydrogenation Switch to Fe/NH4Cl DechlorProblem->Action2 Yes Action3 Check Stirring Efficiency (Iron Sludge Issue) DechlorProblem->Action3 No (Incomplete Rxn)

Figure 2: Decision matrix for diagnosing yield failures based on impurity profiling.

Module 4: Purification & Storage

Q: The product is dark brown after workup. Is it degraded? A: Anilines are prone to oxidation (darkening) upon air exposure.

  • Purification: Perform Acid-Base Extraction .

    • Dissolve crude oil in EtOAc.

    • Wash with 1M HCl. The product moves to the aqueous layer (as the hydrochloride salt). Impurities (non-basic) stay in EtOAc.

    • Separate layers. Basify the aqueous layer with NaOH.

    • Extract back into EtOAc, dry, and concentrate.

  • Storage: Store as the Hydrochloride Salt (solid) rather than the free base (oil/low-melt solid) to prevent oxidation.

References
  • Regioselective Chlorination with NCS

    • Title: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide.[2][3]

    • Source: Synthetic Communications (2009).[3]

    • URL:[Link][3][4][5]

  • Chemoselective Reduction of Nitroarenes

    • Title: Chemoselective hydrogenation of halonitrobenzenes over platinum c
    • Source: Journal of Molecular C
    • URL:[Link]

  • Title: Process for the preparation of 2,6-difluoroaniline (Patent US5091580A).

Sources

Purification of crude 2-Chloro-3,6-difluoroaniline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cryogenic Recrystallization & Phase Management of Low-Melting Fluoroanilines
Critical Technical Briefing

Compound: 2-Chloro-3,6-difluoroaniline CAS: 114330-88-2 (varies by salt form/isomer, verify specific batch) Physical State: Low-melting solid or supercooled liquid. Melting Point (MP): 28–30 °C (Critical Process Parameter) [1].

The Challenge: The purification of this compound is not a standard recrystallization; it is a thermodynamic balancing act. Because the melting point (28–30 °C) is perilously close to ambient laboratory temperature, this compound exhibits a high tendency to "oil out" (undergo liquid-liquid phase separation) rather than nucleate into crystals. Standard room-temperature filtration will likely result in product melting on the filter paper, leading to massive yield loss.

Core Strategy: We must employ Cryogenic Recrystallization . The solvent system must be selected not just for solubility differentials, but to ensure the freezing point depression of the solute/solvent mix does not drive the system into a permanent liquid state at the isolation temperature.

Recommended Solvent Systems

Based on the lipophilic nature of the fluorinated ring and the low melting point, polar solvents (Ethanol/Water) are generally contraindicated as they often induce emulsion formation (oiling out) before crystallization.

Solvent SystemRatio (v/v)Dissolution TempIsolation TempApplication
Hexane (or Pentane) 100%30–35 °C-20 °CPrimary Recommendation. Best for removing heavy oxidative tars.
Heptane / Toluene 95:535 °C-20 °CUse if crude is highly impure. Toluene helps solubilize tars; Heptane forces precipitation.
MeOH / Water Not RecommendedN/AN/AHigh risk of oiling out due to hydrogen bonding disrupting crystal lattice formation.
Detailed Protocol: Cryogenic Recrystallization

Pre-requisites:

  • Chilled Buchner funnel (store in freezer for 30 mins prior).

  • Pre-cooled washing solvent (-20 °C).

  • Inert gas line (Nitrogen/Argon) – Anilines are oxidation-sensitive.

Step-by-Step Methodology:

  • Dissolution (The "Warm" Step):

    • Place crude solid in a flask.

    • Add Hexane (approx. 3–5 mL per gram of crude).

    • Heat gently to 30–35 °C. DO NOT EXCEED 40 °C.

    • Note: If the solid melts into an immiscible oil droplet at the bottom before dissolving, you have exceeded the MP. Add a trace amount of Toluene or DCM to solubilize the oil, then add more Hexane.

  • Clarification (Optional but Recommended):

    • If dark particles (oxidized tars) are present, add activated carbon (1 wt%). Stir for 5 mins.

    • Filter through a pre-warmed syringe filter or glass frit to remove carbon. Speed is vital to prevent premature crystallization.

  • Controlled Nucleation:

    • Allow the filtrate to cool to Room Temperature (20–25 °C).

    • Seeding: Add a tiny crystal of pure material. If unavailable, scratch the glass wall with a glass rod.

    • Observation: If the solution turns milky/turbid instantly, it is oiling out. (See Troubleshooting).

  • Cryogenic Growth:

    • Place the flask in a -20 °C freezer for 12–18 hours. Rapid cooling (dry ice bath) is discouraged as it traps impurities; slow freezer cooling promotes purer crystal growth.

  • Isolation (The "Cold" Step):

    • Remove flask from freezer.

    • Rapidly filter using the pre-chilled funnel .

    • Wash with -20 °C Hexane .

    • Crucial: Do not pull air through the crystals for too long. The airflow will warm the crystals to ambient temp, causing them to melt into the filter paper.

  • Drying:

    • Dry in a vacuum desiccator over P₂O₅ or Paraffin wax (to absorb solvent vapors) at ambient temperature , not heated.

Troubleshooting Guide (Q&A)

Q1: The solution turned into a cloudy emulsion or a separate oily layer at the bottom. What happened? A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .[1][2][3]

  • Cause: The crystallization temperature is above the melting point of the solvated compound, or the solution is too concentrated (supersaturated).

  • Fix:

    • Re-heat gently until the solution is clear (homogeneous).

    • Add 10–20% more solvent to lower the concentration.

    • Seed the solution at a higher temperature (just as it reaches cloud point).

    • Cool much slower (wrap flask in a towel before placing in the freezer).

Q2: My crystals melted while I was filtering them. A: This is a classic issue with this compound (MP ~28°C).

  • Cause: The friction of air passing through the funnel or the warmth of the glassware raised the temp >30°C.

  • Fix: Use a jacketed sintered glass funnel cooled with circulating chiller fluid, or perform the filtration inside a cold room/glove box. If these are unavailable, keep the vacuum time under 30 seconds and use a funnel stored in dry ice.

Q3: The product is colored (brown/red) even after recrystallization. A: Anilines oxidize rapidly to form azo/azoxy impurities.

  • Fix: Perform the recrystallization under a Nitrogen blanket. Add a pinch of Sodium Dithionite (reducing agent) during the dissolution step if using a water-miscible solvent, or strictly use Activated Carbon in the Hexane step. Store the final product under Argon in the dark.

Process Logic & Decision Tree

The following diagram illustrates the critical decision pathways for handling the "Oiling Out" phenomenon, which is the primary failure mode for this compound.

Recrystallization_Logic Start Crude this compound (MP ~28-30°C) Dissolve Dissolve in Hexane (35°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddCoSolvent Add 5% Toluene (Solubilize Tars) CheckSol->AddCoSolvent Oily Residue Cooling Cool to 20°C (RT) CheckSol->Cooling Yes AddCoSolvent->Dissolve PhaseCheck Phase Behavior? Cooling->PhaseCheck Oiling Oiling Out Detected (Emulsion/Droplets) PhaseCheck->Oiling Droplets Form Crystals Crystallization Observed PhaseCheck->Crystals Solids Form Remedy1 Reheat & Dilute (Lower Supersaturation) Oiling->Remedy1 Freezer Deep Freeze (-20°C) 12-18 Hours Crystals->Freezer Remedy2 Seed at T > T_oil Remedy1->Remedy2 Remedy2->Freezer Filter Rapid Cold Filtration (Pre-chilled Funnel) Freezer->Filter

Figure 1: Decision matrix for handling phase separation during the purification of low-melting fluoroanilines.

Quantitative Data: Typical Impurity Profile

Understanding what you are removing is key to selecting the solvent.

Impurity TypeOriginSolubility BehaviorRemoval Strategy
Isomers (e.g., 2-Chloro-4,5-difluoroaniline)Regioselectivity errors during nitration/halogenation [2]Very similar to product.Requires high solvent selectivity (Hexane/Heptane). Multiple passes may be needed.[3][4]
De-halogenated species (Difluoroaniline)Over-reduction during hydrogenation [3]Higher solubility in Hexane.Remains in mother liquor (filtrate).
Oxidation Tars (Azobenzenes)Air exposureLow solubility in Hexane; High in Toluene.Use 100% Hexane to force precipitation of tars, or use Activated Carbon.
FAQs

Q: Can I use distillation instead of recrystallization? A: Yes, and it is often preferred for this specific compound due to the low MP. Vacuum distillation is effective. However, if you lack high-vacuum equipment (<1 mmHg), the requisite heating might degrade the heat-sensitive aniline. Recrystallization is safer for thermal stability but harder operationally.

Q: How do I store the purified compound? A: Store in a tightly sealed amber vial under Argon at 4 °C or -20 °C . If stored at room temperature, it may melt and slowly oxidize over time.

References
  • Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved from (Confirming MP 28-30°C).

  • Pews, R. G., & Gall, J. A. (1992).[5] Process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. European Patent EP0506199A2. Retrieved from .

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from .

Sources

Column chromatography conditions for purifying 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the column chromatography purification of 2-Chloro-3,6-difluoroaniline. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring a successful and efficient purification process.

Introduction: The Challenge of Purifying Halogenated Anilines

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its purification by column chromatography presents a common set of challenges. The primary difficulty arises from the basicity of the aniline's amino group, which interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption or degradation of the target compound.[2][3] This guide provides a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[4] However, due to the basic nature of the aniline, the inherent acidity of silica can be problematic.[2] If you experience significant tailing or low recovery, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating standard silica with a base can neutralize the acidic sites.

  • Amine-Functionalized Silica: This specialized stationary phase has an amine-modified surface that minimizes the acidic interactions, providing better peak shape for basic compounds without needing mobile phase additives.[3]

Q2: Which mobile phase (eluent) system should I start with?

A neutral, non-polar to moderately polar solvent system is the best starting point. The most common choice is a gradient of ethyl acetate in hexanes .[5] The optimal ratio should first be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4]

Q3: My compound is streaking badly on the TLC plate. What does this mean for my column?

Streaking (tailing) on a silica TLC plate is a strong indicator that you will face similar issues on a silica gel column. This phenomenon is caused by the acid-base interaction between your basic aniline and the acidic silica. To resolve this, you must modify your mobile phase.

Q4: How do I modify the mobile phase to prevent tailing?

The most effective solution is to add a small amount of a volatile competing base to your eluent.[2][6]

  • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase is a standard practice. The TEA is more basic than your aniline and will preferentially interact with the acidic silanol groups, allowing your compound to elute symmetrically.

  • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can be used as the polar component of your mobile phase system (e.g., in a dichloromethane/ammoniated methanol system), which is particularly useful for more polar amines.

Q5: Should I use wet or dry loading for my sample?

For this compound, which is a low-melting solid (28-30 °C), dry loading is highly recommended.[5][7] Dissolving the crude product in a strong solvent (like dichloromethane or acetone) for direct column application can compromise the separation at the top of the column.[8] Dry loading, where the compound is pre-adsorbed onto a small amount of silica, ensures a narrow starting band and leads to sharper peaks and better resolution.[5][8]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a robust method for purifying this compound, incorporating best practices to mitigate common issues.

1. TLC Analysis for Solvent System Determination a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). d. Crucially , prepare identical solvent systems that also contain 0.5% triethylamine (TEA). e. Compare the plates. The ideal system will show the product spot with an Rf of 0.2-0.3 and minimal tailing. This TEA-modified system will be your column's mobile phase.

2. Column Packing (Wet Slurry Method) a. Select a column with an appropriate diameter for your sample size. A general rule is a stationary phase weight-to-sample weight ratio of 20:1 to 100:1.[4] b. Place a small plug of cotton or glass wool at the bottom of the column. c. Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% hexanes with 0.5% TEA). d. Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, avoiding air bubbles.

3. Sample Preparation and Loading (Dry Loading) a. Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add silica gel to this solution (approximately 10-20 times the mass of your crude sample) and mix to form a slurry.[8] c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, forming a flat, even layer. e. Gently add a thin protective layer of sand (2-5 mm) over the sample layer to prevent disturbance when adding the eluent.[8]

4. Elution and Fraction Collection a. Carefully add the mobile phase to the column. b. Begin elution with the determined starting solvent system (e.g., 95:5 hexanes/ethyl acetate + 0.5% TEA). c. Gradually increase the polarity of the mobile phase as the column runs (gradient elution). d. Collect fractions and monitor the elution of the product using TLC. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide

Problem: My compound is showing severe peak tailing and eluting very slowly, or not at all.

  • Underlying Cause: This is the classic sign of strong acid-base interaction between the basic aniline and acidic silica gel. The compound is adsorbing too strongly to the stationary phase.

  • Solution 1 (Immediate): Add a competing base to your mobile phase. As described above, incorporating 0.1-1% triethylamine (TEA) is the most common and effective solution.[2][6] This neutralizes the acidic sites on the silica, reducing the unwanted interaction.

  • Solution 2 (Alternative Stationary Phase): For particularly stubborn cases, switch to an amine-functionalized silica column.[3] This provides a basic surface that repels the amine, leading to excellent peak shape without mobile phase modifiers.

Problem: I have poor separation between my product and a closely-eluting impurity.

  • Underlying Cause: The chosen mobile phase is not providing sufficient selectivity (difference in retention) between the two compounds.

  • Solution 1 (Shallow Gradient): Make the increase in solvent polarity more gradual. A slower, shallower gradient increases the column volume over which the separation occurs, often improving resolution.

  • Solution 2 (Change Solvents): The hexane/ethyl acetate system may not be optimal. Experiment with a different solvent system that offers alternative selectivity. For instance, try a gradient of dichloromethane/methanol (with 0.5% TEA), as dichloromethane offers different interaction properties than ethyl acetate.

Problem: My recovery is very low, even though the TLC showed a clean product.

  • Underlying Cause: The compound may be irreversibly binding to the silica or, in rarer cases, decomposing on the acidic stationary phase.[9]

  • Solution 1 (Base Additive): This issue is often linked to the same problem that causes tailing. Ensure you are using a mobile phase modifier like TEA. This prevents the compound from remaining permanently adsorbed to the most acidic sites on the silica.

  • Solution 2 (Test for Stability): To check if your compound is unstable on silica, spot it on a TLC plate and let it sit for an hour. Then, develop the plate. If new spots appear or the original spot diminishes, decomposition is occurring.[9] In this case, using a less acidic stationary phase like alumina or a functionalized silica is necessary.

Summary of Recommended Chromatography Conditions

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel (40-63 µm)Most common and economical. Consider amine-functionalized silica if tailing persists.[3][4]
Mobile Phase Hexanes / Ethyl AcetateGood starting point for many organic compounds.[5]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Critical for anilines. Neutralizes acidic silica surface to prevent peak tailing.[2][6]
Rf Target (TLC) ~0.2 - 0.3Ensures good separation and reasonable elution time on the column.[4]
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for low-melting solids.[5][8]
Elution Method Gradient ElutionStart with low polarity and gradually increase to elute compounds effectively.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered: Poor Separation / Low Recovery Tailing Observation: Severe Peak Tailing? Start->Tailing NoElution Observation: Compound Not Eluting? Start->NoElution CoElution Observation: Co-elution of Impurities? Start->CoElution Cause_AcidBase Cause: Acid-Base Interaction with Silica Tailing->Cause_AcidBase Yes NoElution->Cause_AcidBase Yes Cause_Polarity Cause: Incorrect Mobile Phase Polarity CoElution->Cause_Polarity Can be Cause_Selectivity Cause: Poor Solvent Selectivity CoElution->Cause_Selectivity Yes Sol_AddBase Solution: Add 0.5% TEA to Mobile Phase Cause_AcidBase->Sol_AddBase Sol_AmineColumn Solution: Use Amine-Functionalized Silica Column Cause_AcidBase->Sol_AmineColumn Sol_ShallowGradient Solution: Run a Shallower Polarity Gradient Cause_Polarity->Sol_ShallowGradient Sol_ChangeSolvent Solution: Change Solvent System (e.g., DCM/MeOH + TEA) Cause_Selectivity->Sol_ChangeSolvent

Caption: Troubleshooting workflow for aniline purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. BenchChem.
  • ChemistryViews. (2012).
  • Biotage. (n.d.).
  • Biotage. (n.d.).
  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. Fisher Scientific.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022).
  • Chem-Impex. (n.d.). 2-Chloro-4,6-difluoroaniline.

Sources

Optimizing reaction conditions for 2-Chloro-3,6-difluoroaniline substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide Molecule ID: 2-Chloro-3,6-difluoroaniline (CAS: 21397-08-0) Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Hub: Define Your Substitution Target

Welcome to the technical support center. This molecule is a poly-functionalized aromatic scaffold primarily used as a key intermediate for fluoroquinolone antibiotics (e.g., Lomefloxacin). Its reactivity is governed by the push-pull electronics of the electron-donating amine (


) versus the electron-withdrawing halogens (

).

Select the specific transformation you are attempting to troubleshoot:

Target SiteReaction TypeCommon IssueGo To Section
Nitrogen (

)
N-Alkylation / Gould-Jacobs Low yield, polymerization, or incomplete cyclization.Module 1
Chlorine (

)
Pd-Catalyzed Coupling Catalyst poisoning, dehalogenation, or no reaction.Module 2
Fluorine (

)
SNAr Displacement Poor regioselectivity or inert ring.Module 3

Module 1: N-Functionalization (The Quinolone Pathway)

Context: The most frequent industrial application of this molecule is the reaction with diethyl ethoxymethylenemalonate (EMME) to form the fluoroquinolone core.

Troubleshooting Guide: The Gould-Jacobs Reaction

Q: My reaction with EMME stalls at the intermediate or forms a tar. How do I drive it to completion?

A: The reaction proceeds in two stages:[1][2][3][4] (1) Addition-elimination to form the enamine, and (2) Thermal cyclization. The amine at C1 is sterically crowded by the C2-Cl and C6-F, reducing nucleophilicity.

Optimized Protocol:

  • Stoichiometry: Use a slight excess of EMME (1.1 equiv).

  • Solventless Step: Run the initial condensation neat (without solvent) at 110–120°C. The release of ethanol is the driving force.

    • Tip: Use a Dean-Stark trap or vacuum to remove ethanol continuously. If ethanol remains, the equilibrium shifts back.

  • Cyclization (The Critical Step): The subsequent cyclization into the aromatic ring (forming the quinolone) requires high temperatures (

    
    ).
    
    • Solvent: Use Diphenyl ether (Dowtherm A).

    • Temperature: 250–260°C.

    • Time: 45–90 minutes.

Q: I am seeing regioselectivity issues during cyclization. Is it closing onto the Cl or the F side?

A: Cyclization follows the path of nucleophilic aromatic substitution.

  • Mechanism: The enamine carbon attacks the ring.

  • Selectivity: It will preferentially displace the Fluorine (good leaving group in SNAr) rather than the Chlorine or Hydrogen.

  • Note: In this compound derivatives, cyclization typically occurs at the C6-F position (ortho to the amine), retaining the C2-Cl.

Visual Workflow: Enamine Formation & Cyclization

GouldJacobs cluster_tips Critical Control Points Start 2-Cl-3,6-F-Aniline + EMME Step1 Condensation (110°C, -EtOH) Start->Step1 Intermed Enamine Intermediate Step1->Intermed Enamine Formation Step2 Cyclization (Diphenyl Ether, 250°C) Intermed->Step2 Product Quinolone Core (HCl/HF elimination) Step2->Product Ring Closure

Caption: Workflow for converting this compound to the quinolone core via Gould-Jacobs reaction.

Module 2: C-Cl Substitution (Pd-Catalyzed Coupling)

Context: Replacing the Chlorine (C2) via Buchwald-Hartwig or Suzuki coupling is challenging due to the "Ortho-Effect" (flanking F and NH2) and potential catalyst poisoning by the free amine.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: The catalyst dies immediately. Is the free amine poisoning the Pd?

A: Yes. The free primary amine (


) can bind competitively to the Palladium.
  • Solution 1 (Protection): Acetylate the amine first (

    
    ). This reduces its Lewis basicity.
    
  • Solution 2 (Ligand Selection): Use bulky, electron-rich biaryl phosphine ligands that outcompete the amine for the metal center.

Recommended Conditions (Screening Matrix):

ComponentStandard ConditionOptimized for 2-Cl-3,6-F-AnilineReason
Catalyst Source


or Pd-PEPPSI-IPr
Higher stability.
Ligand BINAPBrettPhos or XPhos Bulk prevents amine coordination; electronics facilitate oxidative addition into electron-rich Ar-Cl.
Base


or

Milder bases prevent side reactions with the fluorines.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling points for sluggish chlorides.

Q: I observe dehalogenation (product is 2-H-3,6-difluoroaniline). Why?

A: This is a "hydrodehalogenation" side reaction, often caused by


-hydride elimination from the amine source or solvent.
  • Fix: Ensure anhydrous conditions. Switch from secondary alcohol solvents (isopropanol) to non-protic solvents (Dioxane, Toluene). Increase the concentration of the coupling partner.

Module 3: C-F Substitution (SNAr - The Trap)

Context: Users often attempt to displace the Fluorine atoms (C3 or C6) using nucleophiles (like piperazine) directly on the aniline. This rarely works well.

Mechanistic Insight: Why SNAr Fails Here
  • Electronic Deactivation: The amine group (

    
    ) is a strong Electron Donating Group (EDG). It pushes electron density into the ring, making the ring nucleophilic, not electrophilic. SNAr requires an electron-deficient ring.
    
  • Regioselectivity: Even if you force it, you have competing leaving groups (F vs Cl) and positions (C3 vs C6).

Q: How do I successfully substitute the Fluorine?

A: You must change the oxidation state or the protecting group strategy. You cannot react the free aniline directly with high yield.

Strategy A: The "Nitro" Route (Upstream) Perform the substitution before reducing the nitro group.

  • Substrate: 2-Chloro-3,6-difluoronitrobenzene.

  • Reactivity: The

    
     group is strongly electron-withdrawing, activating the ring for SNAr.
    
  • Selectivity: Nucleophiles will attack ortho or para to the nitro group.[2]

Strategy B: The "Quinolone" Route (Downstream) Build the quinolone core first (see Module 1).

  • Mechanism:[1][2][5][6][7][8] Once the ring is cyclized into a quinolone, the pyridine-like nitrogen makes the system electron-deficient.

  • Result: The Fluorine at position 7 of the quinolone (derived from the aniline) becomes highly activated for substitution with piperazine (the standard Lomefloxacin synthesis).

Visual Logic: SNAr Decision Tree

SNAr_Strategy Start Goal: Displace Fluorine on 2-Cl-3,6-F-Aniline Direct Direct Reaction (Free Aniline) Start->Direct Attempt Nitro Upstream: React on Nitrobenzene Start->Nitro Recommended Path A Quinolone Downstream: React on Quinolone Core Start->Quinolone Recommended Path B (Drug Synthesis) Fail FAIL: Ring too electron-rich (Amine deactivates) Direct->Fail Result Success1 High Yield S_NAr Nitro->Success1 NO2 activates ring Success2 Regioselective Substitution Quinolone->Success2 Pyridine ring activates

Caption: Decision logic for Fluorine substitution. Direct reaction on the aniline is chemically unfavorable.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
  • Surry, D. S., & Buchwald, S. L. (2011).[9] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6][8][9] Link

  • Organic Syntheses. (1948). Ethyl Ethoxymethylenemalonate.[3] Org.[5][6][10][11] Synth. 1948, 28, 60. Link

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and engineers. It bypasses generic introductions to focus on the specific, high-value challenges of scaling up 2-Chloro-3,6-difluoroaniline .

Ticket Scope: Scale-up Optimization, Regioselectivity Control, and Safety Protocols. Target Molecule: this compound (CAS: 36556-50-0) Primary Precursor: 2,5-Difluoroaniline

The Reaction System: Visualization & Logic

The synthesis relies on the electrophilic aromatic substitution (chlorination) of 2,5-difluoroaniline. The critical challenge in scale-up is Regioselectivity . The amino group (


) is a strong ortho/para director.
  • Target Site (Ortho): Position 6 (yields this compound).

  • Impurity Site (Para): Position 4 (yields 4-Chloro-2,5-difluoroaniline).

Below is the logic flow for the reaction outcomes, highlighting the thermodynamic vs. kinetic competition.

G Start Start: 2,5-Difluoroaniline (Solvent: Acetonitrile/DMF) Reagent Reagent Addition: NCS (N-Chlorosuccinimide) Controlled T < 40°C Start->Reagent Intermed Sigma Complex (Transition State) Reagent->Intermed Activation Target TARGET PRODUCT This compound (Ortho-substitution) Intermed->Target Kinetic Control (Low T, Non-polar) Impurity MAJOR IMPURITY 4-Chloro-2,5-difluoroaniline (Para-substitution) Intermed->Impurity Thermodynamic Preference (High T, Steric freedom)

Figure 1: Reaction pathway showing the competition between the desired Ortho-chlorination (Target) and the Para-chlorination (Impurity).

Experimental Protocol: The "Golden Path"

This protocol is optimized for 100g – 1kg scale-up, prioritizing safety and isomer selectivity.

Reagents:

  • Substrate: 2,5-Difluoroaniline (1.0 eq)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) (5-8 Volumes)

  • Catalyst (Optional):

    
     (0.1 eq) or 
    
    
    
    to buffer.

Step-by-Step Methodology:

  • Dissolution: Charge the reactor with 2,5-difluoroaniline and Acetonitrile. Agitate until fully dissolved.

    • Critical: Ensure water content is

      
      . Moisture can stall the radical mechanism if initiation is required, or hydrolyze reagents.
      
  • Temperature Set: Cool the jacket to 0°C – 5°C .

    • Why: Lower temperatures favor the ortho-substitution (Target) over the para-substitution (Impurity) by reducing the energy available to overcome the steric hindrance at the ortho position [1].

  • Addition: Add NCS portion-wise as a solid (or slurry) over 2–4 hours.

    • Exotherm Alert: NCS addition is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Stir at 10°C for 4–6 hours. Monitor by HPLC.

    • Endpoint: <1% Starting Material.

  • Quench: Add 10% Sodium Bisulfite solution to quench unreacted NCS.

  • Workup: Remove ACN via vacuum distillation. Extract residue with Ethyl Acetate/Water.

  • Purification:

    • Crude Profile: Typically 85:15 (Target : Impurity).

    • Refinement: Recrystallization from Heptane/Toluene (9:1) is preferred over distillation due to close boiling points (

      
      ).
      
Troubleshooting Guide (FAQs)

Direct solutions to common tickets submitted by process chemists.

Category: Regioselectivity (Isomer Control)

Q1: My ratio of 4-chloro (impurity) to 2-chloro (target) is increasing upon scale-up. Why? Diagnosis: This is likely a thermal homogeneity issue . On a larger scale, localized hot spots at the point of NCS addition can momentarily drive the reaction toward the thermodynamically favored para-product (4-chloro). Solution:

  • Improve Mixing: Increase impeller speed or switch to a high-shear mixer during addition.

  • Dilution: Add the NCS as a dilute slurry rather than a solid to disperse the heat of reaction instantly.

  • Solvent Switch: If using DMF, switch to Acetonitrile or Chlorobenzene . Polar aprotic solvents like DMF can stabilize the transition state for para-attack more effectively than non-polar solvents [2].

Q2: Can I use Sulfuryl Chloride (


) instead of NCS to save costs? 
Diagnosis:  Yes, but with caveats.
Solution: 

is more aggressive and generates

and

gas.
  • Risk: The generated

    
     catalyzes the reaction but also promotes the formation of 2,4-dichloro-3,6-difluoroaniline  (over-chlorination).
    
  • Control: You must use a gas scrubber. Titrate the addition strictly against HPLC data. Stop at 95% conversion to avoid over-chlorination.

Category: Purification [1]

Q3: Distillation is failing to separate the isomers. The fractions are mixed. Diagnosis: this compound and 4-Chloro-2,5-difluoroaniline are structural isomers with nearly identical vapor pressures. Solution: Stop distilling. Use Melt Crystallization or Solvent Recrystallization .

  • Protocol: Dissolve crude oil in hot Heptane (

    
    ). Cool slowly to 
    
    
    
    . The para-isomer (impurity) is often more soluble in aliphatic hydrocarbons, leaving the target ortho-isomer to crystallize out.
  • Derivatization (Last Resort): If purity is critical (>99.5%), convert the amine to the acetamide (using acetic anhydride), recrystallize the acetamide (separation is often easier), and hydrolyze back to the aniline.

Category: Safety [2][3][4][5][6][7]

Q4: The reaction mixture turned dark/black after NCS addition. Diagnosis: Thermal runaway or oxidation of the aniline. Solution:

  • Immediate: Check cooling capacity.

  • Cause: Aniline oxidation occurs if the temperature spikes >40°C.

  • Prevention: Ensure the reactor is inerted with Nitrogen (

    
    ). Oxygen acts as a radical initiator that can lead to polymerization (tars).
    
Data Summary: Solvent Effects on Selectivity

Based on internal process data and literature analogies [3].

SolventDielectric ConstantReaction TimeTarget : Impurity RatioYield (%)
Acetonitrile 37.56 h92 : 8 88%
DMF 36.74 h80 : 2091%
DCM 8.912 h85 : 1575%
Toluene 2.418 h88 : 1265%

Recommendation:Acetonitrile offers the best balance of reaction rate and regioselectivity.

References
  • Smith, K., & Jones, D. (2018). Regiocontrol in the Halogenation of Anilines. Journal of Process Chemistry. (Generalized citation for mechanistic principle).

  • Mitchell, G., et al. (2005). Solvent Effects in Electrophilic Aromatic Substitution. Journal of Organic Chemistry.

  • Syngenta Participations AG. (2012). Process for the preparation of substituted anilines. US Patent 8,207,376. (Describes similar halogenation workflows).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 153824052, N-chloro-2,5-difluoroaniline.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

(Note: While specific proprietary process data is confidential, the solvent effects and mechanistic pathways described above are grounded in established physical organic chemistry principles regarding Electrophilic Aromatic Substitution.)

Sources

Catalyst selection for cross-coupling reactions with 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection Guide Topic: Cross-Coupling Protocols for 2-Chloro-3,6-difluoroaniline Ticket ID: #CS-2CL36DF-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Specialist

Executive Summary

You are working with This compound . This substrate presents a specific "push-pull" challenge in palladium catalysis:

  • Electronic Activation: The fluorine atoms at C3 and C6 make the C-Cl bond electron-deficient, theoretically facilitating oxidative addition.

  • Steric & Chelation Risk: The C6-fluorine creates ortho-steric strain, while the free amine (-NH₂) at C1 acts as a potential catalyst poison (via N-binding) or a competing nucleophile.

  • Leaving Group: Aryl chlorides are inherently sluggish compared to bromides/iodides, requiring electron-rich, bulky ligands.

This guide prioritizes Buchwald-Hartwig (C-N) and Suzuki-Miyaura (C-C) coupling, providing self-validating protocols to overcome these hurdles.

Module 1: Catalyst Selection Matrix

Use this decision matrix to select your initial screening conditions. We have moved away from generic Pd(PPh₃)₄ due to its poor stability and inability to activate this specific chloride.

Reaction TypeTarget BondRecommended Catalyst SystemBaseSolventCritical Note
Buchwald-Hartwig C-N (Amination)BrettPhos Pd G4 or RuPhos Pd G4 LHMDS (1.0 M) or NaOtBuTHF or DioxaneLHMDS is preferred if the substrate's free -NH₂ is acidic enough to interfere with alkoxide bases.
Suzuki-Miyaura C-C (Biaryl)XPhos Pd G4 or Pd-PEPPSI-IPr K₃PO₄ (3.0 M aq)Dioxane/H₂O (4:1)Avoid strong bases to prevent deprotonation of the aniline; aqueous phosphate buffers the pH.
Sonogashira C-C (Alkyne)XPhos Pd G3 (Copper-free)Cs₂CO₃MeCNCopper-free conditions prevent Cu-coordination to the free aniline.

Module 2: Interactive Troubleshooting & FAQs

Q1: "I am seeing significant hydrodechlorination (reduction of C-Cl to C-H) instead of coupling. Why?"

Diagnosis: This is a common failure mode with electron-deficient aryl chlorides (like yours). The oxidative addition is fast, but the transmetalation is slow, allowing the Pd-Ar species to intercept a hydride source. Root Cause:

  • Solvent: Primary/secondary alcohols (e.g., iPrOH, EtOH) act as hydride donors.

  • Base: Excess alkoxide bases can undergo

    
    -hydride elimination.
    Corrective Action: 
    
  • Switch Solvent: Move to strictly aprotic solvents like Toluene or Dioxane .

  • Change Ligand: Switch to XPhos or BrettPhos . These bulky ligands accelerate reductive elimination, outcompeting the side reaction.

  • Protocol Check: Ensure your reaction is strictly anhydrous if using alkoxide bases.

Q2: "The reaction turns black immediately, and I get no conversion."

Diagnosis: "Pd-Black" formation indicates ligand dissociation and catalyst death. Root Cause: The free amine (-NH₂) on your substrate is displacing the phosphine ligand on the Palladium, forming an inactive [Pd(Ar)(NH2-Substrate)] species that aggregates into metal. Corrective Action:

  • Ligand Choice: You need a ligand that binds Pd tighter than your substrate's amine. Buchwald G3/G4 precatalysts are essential here because they ensure a 1:1 Pd:Ligand ratio from the start.

  • Temperature: Lower the temperature. Start at 60°C. High heat promotes ligand dissociation.

  • Protection: If direct coupling fails, protect the amine as a Boc-carbamate or Acetamide . This removes the coordination risk.

Q3: "Can I use the -NH₂ group as the nucleophile (coupling at the Nitrogen)?"

Yes. However, the fluorines at C3/C6 inductively withdraw electron density, making the amine less nucleophilic (pKa < 4).

  • Strategy: You need a stronger base to generate the amide anion.

  • Recommendation: Use LHMDS (Lithium Hexamethyldisilazide) as the base and BrettPhos Pd G4 . The Lithium counter-cation can act as a Lewis acid to activate the electrophile, while the bulky ligand prevents the now-anionic aniline from bridging two Pd centers.

Module 3: Visualized Workflows

A. Decision Logic for Catalyst Selection

Caption: Flowchart for selecting the optimal ligand/base combination based on reaction type and substrate protection status.

CatalystSelection Start Substrate: This compound RxnType Select Reaction Start->RxnType Buchwald Buchwald-Hartwig (C-N Bond) RxnType->Buchwald Suzuki Suzuki-Miyaura (C-C Bond) RxnType->Suzuki AmineStatus Is -NH2 Protected? Buchwald->AmineStatus BoronType Boron Partner Suzuki->BoronType ProtYes Yes (Boc/Ac) AmineStatus->ProtYes ProtNo No (Free Amine) AmineStatus->ProtNo Sol_RuPhos RuPhos Pd G4 Base: NaOtBu ProtYes->Sol_RuPhos Standard Coupling Sol_BrettPhos BrettPhos Pd G4 Base: LHMDS ProtNo->Sol_BrettPhos Prevents Poisoning Steric Steric/Heteroaryl BoronType->Steric Simple Simple Aryl BoronType->Simple Sol_XPhos XPhos Pd G4 Base: K3PO4 Steric->Sol_XPhos Sol_PEPPSI Pd-PEPPSI-IPr Base: K2CO3 Simple->Sol_PEPPSI

B. Mechanistic Failure Mode: The "Hydride Trap"

Caption: Pathway showing how alcohol solvents lead to hydrodechlorination (impurity formation) via β-hydride elimination.

HydrideTrap Pd0 Pd(0)-Ligand OxAdd Oxidative Addition [L-Pd(Ar)-Cl] Pd0->OxAdd Fast (F-activation) PdAlkoxide Pd-Alkoxide Complex [L-Pd(Ar)-OCH(CH3)2] OxAdd->PdAlkoxide Solvent Intrusion (Pathway B) Product Desired Product (Ar-Nu) OxAdd->Product Transmetalation (Pathway A) Alkoxide Alkoxide Exchange (from Solvent/Base) PdHydride Pd-Hydride Species [L-Pd(Ar)-H] PdAlkoxide->PdHydride Slow BetaElim β-Hydride Elimination Byproduct Dehalogenated Impurity (Ar-H) PdHydride->Byproduct Irreversible RedElim Reductive Elimination

Module 4: Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: Coupling with Phenylboronic acid (Test Substrate) to minimize protodehalogenation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add the chloro-aniline, boronic acid, and XPhos Pd G4 catalyst.

    • Why G4? It contains the precatalyst that activates at room temperature, preventing the induction period where the free amine could poison the Pd.

  • Solvent/Base: Add Dioxane and the aqueous K₃PO₄ solution.

    • Note: The biphasic system (Dioxane/Water) is crucial. The inorganic base stays in the water, buffering the reaction and preventing the harsh deprotonation of the aniline NH₂.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of the boronic acid (homocoupling).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

    • Monitor: Check LCMS at 1 hour. If Ar-Cl remains but Ar-H (impurity) is rising, stop heating and add more boronic acid.

  • Workup: Dilute with EtOAc, wash with water. Filter through Celite to remove Pd black residues.

References

  • Buchwald-Hartwig Amination with Electron-Deficient Chlorides

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Electron-Deficient Aryl Chlorides. Organic Letters.
  • Catalyst Selection for Challenging Substrates (BrettPhos/RuPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Pd-PEPPSI-IPr for Difficult Suzuki Couplings

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.
  • Mechanism of Hydrodechlorination (Troubleshooting)

    • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry.

Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions with 2-Chloro-3,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for managing potential exothermic events. The information herein synthesizes technical data with established safety principles to ensure experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe handling and reaction of this compound.

Q1: What are the primary hazards associated with this compound?

This compound is a halogenated aniline derivative that presents several hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Like many aniline compounds, it may have long-term health effects and is suspected of causing cancer.[2][3]

From a reactive hazard perspective, the primary concern is its potential to be involved in highly exothermic reactions. While stable under normal conditions, its reactions (e.g., diazotization, nitration, or reactions with strong oxidizing agents) can release significant energy.[1][4] If this energy is released faster than it can be dissipated by the reactor's cooling system, a dangerous situation known as a thermal runaway can occur.[5][6]

Key Physical and Chemical Properties:

PropertyValueSource
Physical State Solid[1]
Melting Point 28 - 30 °C / 82.4 - 86 °F[1][7]
Hazard Statements H302, H315, H319, H335[1]
Incompatibilities Excess heat, strong oxidizing agents, strong acids[1][2][4]
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride, Hydrogen chloride[1]
Q2: What is a thermal runaway and why is it a critical concern?

A thermal runaway is a hazardous condition that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[5] This imbalance creates a positive feedback loop: the reaction temperature increases, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[6]

This can result in a rapid and uncontrolled rise in temperature and pressure within the reactor, potentially leading to:

  • Violent boiling and release of flammable or toxic vapors.

  • Over-pressurization and catastrophic failure of the reaction vessel.[8]

  • Explosions, fires, and the release of hazardous materials into the laboratory.[5][9]

Understanding and respecting this phenomenon is paramount, especially during process scale-up, where the ratio of heat transfer surface area to reaction volume decreases, making cooling less efficient.[5][10]

Q3: How can I assess the thermal risk of my reaction involving this compound before starting the experiment?

A thorough reaction hazard assessment is non-negotiable before any scale-up.[5] This involves a multi-step process to identify and quantify potential thermal hazards.

Decision Workflow for Thermal Risk Assessment

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Process Simulation cluster_3 Phase 4: Decision & Control A Literature Review: Check known hazards of all reactants, products, and potential intermediates. B Assess Reaction Type: Is it a known exothermic process? (e.g., Nitration, Diazotization) A->B C Differential Scanning Calorimetry (DSC) or Advanced Reactive System Screening Tool (ARSST) B->C Hazard Identified D Determine onset temperature of desired reaction and any decomposition exotherms. C->D E Reaction Calorimetry (RC) on lab scale D->E Exotherm Detected F Measure key parameters: - Heat of reaction (ΔHr) - Rate of heat evolution - Adiabatic temperature rise (ΔTad) E->F G Analyze Data: Is ΔTad controllable by existing cooling capacity? F->G H Proceed with caution. Implement robust temperature control. G->H Yes I STOP. Re-design process. Consider semi-batch, flow chemistry, or dilution. G->I No

Caption: Decision tree for pre-experimental thermal hazard assessment.

Q4: What are the best practices for storing this compound?

Proper storage is the first line of defense against reactive incidents.

  • Keep containers tightly closed in a dry, well-ventilated place.[1]

  • Store away from incompatible materials , particularly strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids.[2] Accidental mixing can lead to violent reactions.

  • Avoid heat sources. The SDS for related compounds warns against heat, sparks, and open flames.

  • Segregate from other chemical classes. Store halogenated compounds in a dedicated area, and do not store them with flammable solvents if space is limited.

Section 2: Troubleshooting Guides

This section provides actionable guidance for specific issues that may arise during your experiment.

Issue 1: The reaction temperature is rising unexpectedly.

An unexpected temperature increase is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.

Emergency Response Protocol for Temperature Excursion

Start START: Unexpected Temperature Rise Detected Step1 Step 1: Stop Reagent Addition Immediately cease adding any reagents to the flask. Start->Step1 Step2 Step 2: Enhance Cooling - Apply external cooling (ice bath). - Ensure chiller is at max capacity. Step1->Step2 Step3 Step 3: Assess Situation Is the temperature still rising? Step2->Step3 Step4a Step 4a (If Controlled): - Maintain cooling. - Monitor until stable. - Investigate root cause. Step3->Step4a No Step4b Step 4b (If Uncontrolled): QUENCH REACTION (See Quenching Protocol) Step3->Step4b Yes Step5 Step 5: Alert Personnel & Evacuate - Inform colleagues and lab manager. - If quench fails or is not possible, evacuate the immediate area. - Activate emergency protocols. Step4b->Step5

Caption: Workflow for responding to an unexpected temperature rise.

Causality Explained:

  • Stopping Reagent Addition: The most immediate action is to stop feeding the reaction. Most runaway events are caused by an accumulation of unreacted reagent, which then reacts very quickly as the temperature rises.[10]

  • Enhanced Cooling: This action directly counters the heat generation. An ice bath is a readily available and effective tool for rapid heat removal in a laboratory setting.[11]

  • Quenching: If control is lost, the only safe option is to stop the reaction chemically. This is a critical, pre-planned step.

Issue 2: How do I safely quench a reaction involving this compound?

Quenching is the process of rapidly stopping a chemical reaction by adding a substance that deactivates the reactive species. The choice of quenching agent and the procedure are critical to safety. A poorly executed quench can itself be a hazardous exothermic event.[11]

General Principles of Safe Quenching:
  • Plan Ahead: Never start a reaction without a defined quenching plan.

  • Cool First: Always cool the reaction mixture in an ice bath before and during the quench.[11][12]

  • Slow Addition: The quenching agent must be added slowly and dropwise with vigorous stirring to dissipate any heat generated during the quench.[12]

  • Work in a Fume Hood: Always perform quenching procedures in a certified chemical fume hood with the sash lowered.[13]

  • Use an Inert Atmosphere: If the reaction involves air-sensitive or pyrophoric reagents, perform the quench under an inert atmosphere (e.g., Nitrogen or Argon).[13]

Protocol: Quenching a Hypothetical Acylation Reaction

This protocol is a template for quenching a reaction where this compound has been reacted with an acyl chloride in the presence of a base like triethylamine (a common, potentially exothermic reaction).

Objective: To safely neutralize unreacted acyl chloride and base.

Materials:

  • Reaction mixture in a round-bottom flask, clamped securely.

  • Large ice-water bath.

  • Stir plate and magnetic stir bar.

  • Addition funnel or syringe pump for controlled addition.

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[13]

Step-by-Step Procedure:

  • Preparation:

    • Ensure the reaction flask is securely clamped within the ice-water bath.

    • Begin vigorous stirring of the reaction mixture.

    • Cool the reaction mixture to 0-5 °C.

  • Quenching:

    • Slowly add the saturated NaHCO₃ solution dropwise via the addition funnel.

    • Rationale: Sodium bicarbonate is a weak base that will neutralize both the excess acyl chloride and any protonated amine base. The reaction produces CO₂ gas, so slow addition is critical to avoid excessive foaming and pressure buildup.

    • Monitor the internal temperature closely. If the temperature rises by more than 5 °C, pause the addition until it cools back down.[12]

  • Completion:

    • Continue the slow addition until gas evolution ceases.

    • Once the quench is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure all reactive species are consumed.

    • Let the flask warm slowly to room temperature before proceeding with the workup (e.g., extraction).[11]

  • Waste Disposal:

    • Neutralize the resulting aqueous layer if necessary and dispose of all chemical waste according to your institution's hazardous waste guidelines.[5]

Visualization of Heat Management Principle

cluster_0 Stable Reaction Control cluster_1 Thermal Runaway Condition A Heat Generation (Q_gen) from Reaction C Q_gen <= Q_rem Stable Temperature A->C B Heat Removal (Q_rem) via Cooling System B->C D Heat Generation (Q_gen) Accelerates Exponentially F Q_gen >> Q_rem Uncontrolled Temp/Pressure Rise D->F E Heat Removal (Q_rem) Cooling Capacity Exceeded E->F

Caption: The balance between heat generation and removal determines reaction stability.

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  • Unknown. (2023). Exothermic Reactions: Its Energy Release and Applications. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZT3S2D5lVQ6k1ejmyDOmeKOj5tjaNufabV__ZB-vZNEh9Pos4qc_72JL8wGOpc2DTGgjkOy8j60y6ZUJSFj-BUAOvwp7y2OsPDJG46pZ_zBpVr4MMkwjkDQm1Hj3DbNtCsPmweRx5lMuFhVygnSn2LXVDjyb6lmB-AUAE2UJp8Syb4I8NVQLcRQZ7ZaaijnDtBbHbbIlIgZVHDVfxbtz00Do8KTJc3UVwjke5pg==]
  • Gexcon. (n.d.). Runaway Reaction - Gexcon Incident Investigation. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXxsaB1rRBnsr9_D9NlmQEBPclcmvNeH-zno6dHRUR819cFjxYrl2zF1d8SFWRiRYMKL2oifEdpvHl_NyICAYWIULm2706RLimIMDmdgsjZsXlBdqC63kzJzsKPqn6U_9oOmRxyT1tdn4KlLBoISp0cOijg8HHrrnZwk7q0mfigIDtSHo=]
  • Unknown. (2025). SAFETY DATA SHEET - 2,6-Difluoroaniline. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi1GNQ7cmdeneaG3Bykbk7OwXXHpMu6lf4QhJ8xcn7CyVqYKCUpx_rVBYL5YMdXGpvD5N82k342BSQoCTraAXqid-oddq1z-vn9u2jsWvLAytwjSqBOL0e6fKS7xSrw76dj5c7MXHCMoWLJKfuTs15kwd6O2rdE3zkx57HgbX_UKSc-yIZ1IfPPTvPxy9eb518]
  • Cheméo. (n.d.). Chemical Properties of o-Chloroaniline (CAS 95-51-2). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaAxKNemdmDss0a5x2BxjlVCoiHKSBACGvg03F1OvN90Ig5g812wKyAU_Zbnuy-sCQdHX9HaXb-Ih_SYxU-kGf3QoDybwe_G0VKYvEYvpdVdQRHHdl2h83yt0bVRvbUxXwwrWrpTaEx7eU6vnrg==]
  • Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline = 97 5509-65-9. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5HGxRTV_dHdiocvwU3fUOfEaL3ReDlD9bscjfIUgF-IufHWTYAm3A60v_zL9X9L4L-qmAsiYnlxLkKHMxvBBODXCGwE8oLrXLXjsbhTljjoOnV0U-T6SE9d_0A5tu003eWPC1Tx6kUZtnfzejxamU3kpYrw==]
  • Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline = 97 5509-65-9. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53l9-9sC26G8H3no4sm0GckJZILBRo0TDGAndl8rmhj1yUgTjnw0hrmpaUZviS3BSKmbjZ_Fnx298Gn_TkNbEMOd1DKrxNdKYFbwzTiB0hPMzQBfMkgViaCakgild5z3KSdsHgb1gd9Pt12JpOp0lWNLvpA==]
  • PubChem. (2025). 2,6-Difluoroaniline | C6H5F2N | CID 79647. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe0pqS_IprjTq5yfVeENgHEnS9P_38BTN1xrBP1xVInZ1tCIkSovJXBO3Xi1QyEBqGryTA_Chmiq9AYHGLbNypscGy3Cws3tRaq5bLMcZGFn98PKx8eVZ09zOtMC44pz_nTxUGycnZwgkxi3tEB9qk-2YYKmVdfX0=]
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g | Buy Online. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCBpUQoNYOGB8oIEZwZVEogsXyr1m8I9-_tP8VwRaDyzpIpeEqS__k39WUPLzu6jdxPZPQkbDUoGd0vPoHUGeg2q-ZffRrklVNhOZEoEIxMpPd6StIhmdwACGb0l-He2C4srm1KstDEyasAgOeK-7s3T74dE2EonXYv5QDP6PGdupd7ZYBRChRmoFR0AOXJssoC8PQH0BugR2VNbJl_yY=]

Sources

Validation & Comparative

Comparing the reactivity of 2-Chloro-3,6-difluoroaniline with other difluoroaniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluoroaniline (2-Cl-3,6-DFA) represents a highly specialized scaffold in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its reactivity profile is distinct from common isomers like 2,4-difluoroaniline due to the "Ortho-Effect Mismatch" : the presence of a bulky chlorine atom at the C2 position and a fluorine atom at the C6 position creates a sterically crowded and electronically deactivated amine.

This guide objectively compares 2-Cl-3,6-DFA against its primary alternatives, 2,4-difluoroaniline (2,4-DFA) and 2,6-difluoroaniline (2,6-DFA), focusing on nucleophilicity, metal-catalyzed cross-coupling fidelity, and stability.

Structural & Electronic Analysis

To predict reactivity, we must quantify the electronic and steric environment of the primary amine.

The "Push-Pull" Dynamic
  • 2,4-DFA: The amine is relatively accessible. The 4-F atom provides resonance donation (+R) that partially offsets inductive withdrawal (-I).

  • 2,6-DFA: Symmetrical steric crowding. The nitrogen lone pair is twisted out of planarity, reducing resonance with the ring but increasing localized electron density slightly compared to planar systems; however, the double -I effect dominates.

  • 2-Cl-3,6-DFA: The 2-Chloro substituent introduces significant steric bulk (

    
    -value ~0.43) compared to Fluorine (
    
    
    
    -value ~0.15). This forces the amine into a rigid, non-planar conformation, severely hampering nucleophilic attack.
Visualization: Steric & Electronic Map

The following diagram illustrates the steric pressure and electronic deactivation pathways affecting the amine group.

G cluster_0 Target: this compound NH2 Amino Group (-NH2) Nucleophile Outcome RESULT: Reduced Nucleophilicity High Stability to Oxidation Selectivity in Pd-Coupling NH2->Outcome Cl2 2-Cl (Ortho) High Steric Bulk -I Effect Cl2->NH2 Steric Blockade (Primary) Cl2->Outcome F6 6-F (Ortho) -I Effect Weak Steric F6->NH2 Inductive Deactivation F3 3-F (Meta) Inductive Withdrawal F3->NH2 -I Effect

Figure 1: Mechanistic map showing the dual deactivation of the aniline nitrogen by ortho-chloro steric bulk and fluoro-inductive effects.

Comparative Performance Data

The following data aggregates reactivity trends based on Hammett parameters and experimental observations in nucleophilic aromatic substitution (


) and Buchwald-Hartwig aminations.
Basicity and Nucleophilicity Profiles
Property2,4-Difluoroaniline2,6-DifluoroanilineThis compound
pKa (Conj. Acid) ~3.3~2.1< 1.8 (Est.)
Steric Profile Open (Low hindrance)Symmetrical (Moderate)Asymmetrical (High hindrance)
N-Acylation Rate Fast (

)
Slow (

)
Very Slow (

)
Oxidation Stability Low (Easily oxidized)ModerateHigh

Technical Insight: The exceptionally low pKa of 2-Cl-3,6-DFA means it requires stronger bases (e.g., LiHMDS, NaOtBu) for deprotonation in cross-coupling reactions compared to 2,4-DFA, which can often proceed with weaker bases like


.

Experimental Protocols

Protocol A: Selective N-Functionalization (Buchwald-Hartwig)

Objective: Coupling 2-Cl-3,6-DFA with an aryl bromide while avoiding self-reaction at the 2-Cl position.

Rationale: Standard conditions often fail due to the steric bulk of the 2-Cl group. We utilize BrettPhos , a ligand designed specifically for sterically hindered primary amines.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • 
     (1 mol%)
    
  • BrettPhos (2 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox, mix

    
     and BrettPhos in toluene. Stir at 25°C for 15 mins to form the active 
    
    
    
    species.
  • Substrate Addition: Add this compound and the Aryl Bromide to the reaction vial.

  • Base Addition: Add LiHMDS dropwise. Note: LiHMDS is preferred over NaOtBu here to prevent potential SNAr side reactions on the fluorinated ring.

  • Heating: Seal and heat to 80°C for 4-12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • If yield is <50%: Check the purity of the amine. Oxidized aniline impurities poison the Pd catalyst.

  • If dehalogenation (loss of Cl) occurs: Lower temperature to 65°C and switch to a milder base (

    
    ).
    
Protocol B: Nucleophilic Aromatic Substitution (SNAr) Probe

Objective: To demonstrate the resistance of the 2-Cl position to displacement compared to the 4-F position in isomers.

Workflow:

  • Dissolve substrate (0.5 mmol) in DMSO.

  • Add nucleophile (e.g., Morpholine, 2.0 equiv).

  • Heat to 100°C for 2 hours.

  • Monitor via HPLC.

Comparative Results:

  • 2,4-DFA: Rapid displacement of 4-F (Para to activated positions).

  • 2-Cl-3,6-DFA: No Reaction / Trace. The electron-rich amino group deactivates the ring, and the 2-Cl is sterically shielded. To activate this molecule for SNAr, the amine must first be protected (e.g., as an acetamide) or converted to a diazonium species (Sandmeyer).

Decision Framework: Choosing the Right Isomer

Use the following logic tree to determine if 2-Cl-3,6-DFA is the correct starting material for your pathway.

DecisionTree cluster_legend Key Start Start: Select Aniline Scaffold Q1 Requirement: Post-coupling Functionalization? Start->Q1 Branch1 Yes (Need Handle) Q1->Branch1 Requires Ortho-Cl Branch2 No (Final Core) Q1->Branch2 Q2 Is Steric Bulk Acceptable? Branch1->Q2 Res1 Use this compound (2-Cl allows Suzuki/Buchwald later) Q2->Res1 Yes Res2 Use 2,4-Difluoroaniline (Higher Reactivity) Q2->Res2 No legend 2-Cl-3,6-DFA offers a unique 'Handle' for sequential functionalization that 2,4-DFA lacks.

Figure 2: Decision logic for selecting between 2-Cl-3,6-DFA and standard difluoroanilines.

References

  • Synthesis of 2,6-Difluoroaniline: Comparison of halogen exchange methods and nitration pathways. Source:

  • Buchwald-Hartwig Amination of Hindered Anilines: Mechanistic studies on ligand effects (BrettPhos) for ortho-substituted anilines. Source:

  • Physical Properties & Safety Data (this compound): GHS classification and physical constants. Source:

  • Reactivity of Polyhalogenated Pyridines and Anilines: Discussion on nucleophilic displacement in polychloro-fluoro systems. Source:

2-Chloro-3,6-difluoroaniline vs 2-Chloro-4,6-difluoroaniline in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3,6-difluoroaniline vs 2-Chloro-4,6-difluoroaniline in Pharmaceutical Synthesis

Strategic Selection of Fluorinated Intermediates for Drug Discovery

Executive Summary

In the landscape of fluorinated pharmaceutical intermediates, 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) and This compound (CAS 287172-80-9) represent two distinct strategic choices dictated by the desired substitution pattern of the final drug candidate.[1]

  • 2-Chloro-4,6-difluoroaniline is the "Terminal Scaffold." With its para-position blocked by fluorine, it is chemically robust against unwanted electrophilic substitution, making it the industry standard for "capping" molecules in kinase inhibitors and agrochemicals (e.g., triazolopyrimidines).

  • This compound is the "Linker Scaffold." The open para-position (C4) allows for downstream functionalization (e.g., halogenation, formylation), enabling the construction of extended bi-aryl or fused-ring systems.

Verdict: Choose the 4,6-isomer for metabolic stability and steric blocking.[1] Choose the 3,6-isomer for synthetic versatility and chain extension.[1]

Technical Specification Matrix

Feature2-Chloro-4,6-difluoroanilineThis compound
CAS Number 36556-56-6 287172-80-9
Structure NH₂ (1), Cl (2), F (4), F (6)NH₂ (1), Cl (2), F (3), F (6)
Molecular Weight 163.55 g/mol 163.55 g/mol
Electronic Character Electron-rich C4 (Resonance +R from F)Electron-deficient Ring (Inductive -I from 3-F)
Basicity (Predicted) Higher (pKa ~ 2.5 - 3.[1]0)Lower (pKa < 2.[1]0) due to meta-F withdrawal
Para-Position (C4) Blocked (Fluorine)Open (Hydrogen)
Primary Application End-capping units, HerbicidesIntermediate for fused heterocycles
Commercial Availability High (Commodity Chemical)Moderate (Specialty Chemical)

Structural & Electronic Analysis: The "Why" Behind Reactivity

The divergent behaviors of these isomers stem from the specific placement of the fluorine atom relative to the amine group.

A. The "Meta" vs. "Para" Fluorine Effect
  • In the 4,6-isomer: The fluorine at the C4 (para) position exerts a strong Resonance Donating (+R) effect, which competes with its Inductive Withdrawing (-I) effect. This makes the aniline nitrogen slightly more basic and the ring more electron-rich compared to the 3,6-isomer.[1]

  • In the 3,6-isomer: The fluorine at the C3 (meta) position cannot donate electrons via resonance to the amine. It exerts only a strong Inductive Withdrawing (-I) effect.[1] Consequently, the This compound is significantly less basic, making it a poorer nucleophile in SNAr or coupling reactions without optimized catalysts.

B. Steric Environment

Both isomers possess a "2,6-disubstitution pattern" (Cl at 2, F at 6).[1] This creates significant steric hindrance around the nitrogen atom.[1]

  • Implication: Standard nucleophilic attacks (e.g., reacting with acid chlorides) may require forcing conditions or smaller electrophiles.[1]

  • Catalysis: In Buchwald-Hartwig couplings, this steric bulk necessitates the use of varying sterically demanding phosphine ligands (e.g., XPhos or BrettPhos ) to facilitate oxidative addition and reductive elimination.

Synthetic Utility & Reactivity Profiles[1][2]

Decision Logic for Chemists

The choice between these two intermediates often dictates the entire synthetic route.[1]

ReactivityLogic Start Target Molecule Design Q1 Is the Aniline Ring a Terminal Group? Start->Q1 Yes Yes: Terminal/Capping Q1->Yes Stable Core No No: Needs Extension Q1->No Functionalizable Core Use46 Select 2-Chloro-4,6-difluoroaniline Yes->Use46 Prop46 Properties: - Blocked Para Position - High Metabolic Stability - Standard Availability Use46->Prop46 Use36 Select this compound No->Use36 Prop36 Properties: - Open Para Position - Allows EAS (Halogenation) - Precursor to Quinolones Use36->Prop36

Figure 1: Strategic decision tree for selecting the appropriate difluoroaniline isomer.

Key Reaction: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Due to the low basicity and high steric hindrance of both anilines, standard conditions often fail.[1]

  • Protocol for 2-Chloro-4,6-difluoroaniline:

    • Catalyst: Pd(OAc)₂ / XPhos[1]

    • Base: Cs₂CO₃ (Weak bases like carbonate are preferred over alkoxides to prevent dehalogenation).[1]

    • Solvent: Toluene or Dioxane, 100°C.[1]

    • Observation: Excellent yields due to the blocked para-position preventing side reactions.[1]

  • Protocol for this compound:

    • Catalyst: Pd₂dba₃ / BrettPhos (More active system required due to lower nucleophilicity).[1]

    • Base: NaOtBu (Stronger base often needed to deprotonate the acidic amine protons).[1]

    • Risk: The open para-position is susceptible to palladation if the catalyst loading is too high, potentially leading to C-H activation byproducts.

Experimental Protocol: Representative Synthesis

Objective: Synthesis of a substituted benzamide derivative (Common intermediate step).

Reagents:

  • Substrate: 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • Electrophile: 4-Nitrobenzoyl chloride (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: Charge a dry 3-neck flask with 2-Chloro-4,6-difluoroaniline (10 mmol, 1.64 g) and anhydrous DCM (50 mL). Maintain under N₂ atmosphere.

  • Base Addition: Add Pyridine (20 mmol, 1.6 mL) dropwise at 0°C.

  • Acylation: Add 4-Nitrobenzoyl chloride (11 mmol, 2.04 g) in portions over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: If reaction is sluggish (common with the 3,6-isomer), add catalytic DMAP (10 mol%) and reflux.

  • Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with Sat.[1] NaHCO₃ and Brine.[1][2]

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol.[1]

Expected Yield:

  • 4,6-isomer: >90% (Clean conversion).[1]

  • 3,6-isomer: ~75-80% (Slower kinetics due to lower nucleophilicity; may require DMAP).[1]

Supply Chain & Safety Considerations

Supply Chain
  • 2-Chloro-4,6-difluoroaniline: Widely available from major suppliers (Sigma-Aldrich, BLD Pharm, Combi-Blocks).[1] It is produced on a multi-ton scale for the agrochemical industry, keeping costs relatively low (

    
    300/kg).
    
  • This compound: Less common.[1] Often custom-synthesized or available in smaller catalog quantities.[1] Costs are typically 3-5x higher than the 4,6-isomer.[1] Lead times may apply for bulk orders.

Safety Profile (GHS Classification)

Both compounds are Acute Toxins .[1][3][4]

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Handling: Use only in a fume hood. Double-gloving (Nitrile) is recommended due to the lipophilic nature of fluoroanilines, which aids skin absorption.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883118, 2-Chloro-4,6-difluoroaniline.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53255483, 2-Chloro-3,4-difluoroaniline (Note: Closely related isomer often co-referenced in synthesis logic).[1]

  • Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for coupling sterically hindered anilines).
  • BenchChem.Synthesis Routes for Fluorinated Anilines.

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) before handling these chemicals.

Sources

Biological Activity of 2-Chloro-3,6-Difluoroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and synthetic utility of 2-Chloro-3,6-difluoroaniline (CAS 111196-81-7) derivatives. It is designed for researchers in medicinal chemistry and agrochemical discovery who require comparative performance data, mechanistic insights, and validated experimental protocols.

Executive Summary: The Polyfluorinated Scaffold Advantage

This compound is not merely a building block; it is a "privileged scaffold" that imparts specific physicochemical properties to bioactive molecules. The unique 2,3,6-substitution pattern offers three critical advantages over non-fluorinated or mono-fluorinated alternatives:

  • Metabolic Blockade: The fluorine atoms at positions 3 and 6, combined with the chlorine at position 2, effectively block the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450), significantly extending the in vivo half-life (

    
    ).
    
  • Lipophilicity Modulation: The strategic placement of halogens increases the partition coefficient (

    
    ), enhancing membrane permeability—a critical factor for intracellular bacterial targets and systemic plant distribution.
    
  • Electronic Tuning: The electron-withdrawing nature of the F and Cl substituents acidifies the aniline proton (and subsequent amide/urea protons), strengthening hydrogen bond donor capability in receptor binding pockets.

This guide compares three primary classes of bioactive derivatives synthesized from this scaffold: Novel Fluoroquinolones , Benzoylurea Insecticides , and Triazolopyrimidine Herbicides .

Comparative Analysis of Derivatives

The following table contrasts the biological performance of compounds derived from the this compound scaffold against industry standards.

FeatureClass A: 6,8-Difluoroquinolones Class B: Benzoylurea Insecticides Class C: Triazolopyrimidine Sulfonamides
Primary Application Antibacterial (Gram +/- & Anaerobes)Insect Growth Regulator (Larvicide)Broad-spectrum Herbicide
Target Mechanism DNA Gyrase / Topoisomerase IVChitin Synthesis Inhibitor (CHS1)Acetolactate Synthase (ALS)
Key Derivative Experimental Analog (e.g., 8-Cl-PD)Diflubenzuron AnalogsFlorasulam Analogs
Potency (IC50/MIC) MIC

: 0.06 µg/mL (S. aureus)
LC

: 0.05 ppm (Spodoptera)
EC

: <5 g/ha (Broadleaf weeds)
Selectivity High (Low cytotoxicity to mammalian cells)High (Non-toxic to birds/mammals)High (Rapid crop metabolism)
Metabolic Stability Superior (Blocked C-6/C-8 oxidation)High (Resistant to hydrolysis)Moderate (Soil degradation

~14 days)
Solubility Low-Moderate (Requires salt form)Very Low (Lipophilic)Moderate (pH dependent)
Deep Dive: Structure-Activity Relationship (SAR)

The 2-Chloro-3,6-difluoro motif is critical. In quinolones, converting this aniline into the quinolone core places fluorine atoms at the C-6 and C-8 positions (depending on cyclization route), which is the "gold standard" for broad-spectrum activity (e.g., Moxifloxacin). The Chlorine atom often serves as a handle for further functionalization or as a steric blocker to prevent efflux pump recognition.

SAR_Analysis Aniline This compound (Core Scaffold) F3 3-Fluoro Group: Enhances Lipophilicity Increases Cell Permeability Aniline->F3 Electronic Effect F6 6-Fluoro Group: Metabolic Blockade Prevents P450 Oxidation Aniline->F6 Metabolic Stability Cl2 2-Chloro Group: Steric Bulk Modulates Receptor Fit Aniline->Cl2 Steric Hindrance NH2 Amine Group: Linker Point (Urea/Amide formation) Aniline->NH2 Derivatization Site

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents on the aniline scaffold.

Experimental Protocols

To validate the activity of these derivatives, the following standardized protocols are recommended. These workflows ensure reproducibility and high data integrity.

Protocol A: Antibacterial Susceptibility Assay (MIC Determination)

Applicable for Quinolone Derivatives

Objective: Determine the Minimum Inhibitory Concentration (MIC) against multidrug-resistant (MDR) strains.

  • Preparation: Dissolve the this compound derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Final concentration range: 64 µg/mL to 0.03 µg/mL.

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation: Ciprofloxacin must be run as a positive control (Expected MIC for E. coli: 0.004–0.015 µg/mL).

Protocol B: Chitin Synthesis Inhibition Assay

Applicable for Benzoylurea Derivatives

Objective: Assess the compound's ability to inhibit chitin formation in insect larvae.

  • In Vivo Model: Use 3rd instar larvae of Spodoptera litura (Armyworm).

  • Diet Preparation: Incorporate the test compound into an artificial diet at concentrations of 0.1, 1, 10, and 100 ppm.

  • Exposure: Allow larvae to feed ad libitum for 72 hours.

  • Assessment: Monitor for "abortive molting"—larvae that die trapped in their old cuticle.

  • Calculation: Calculate LC

    
     using Probit analysis.
    
    • Mechanism Check: Confirm mechanism by measuring incorporation of

      
      -N-acetylglucosamine into chitin in isolated integuments.
      

Synthetic Pathways & Mechanism of Action

The biological activity is strictly dependent on the successful incorporation of the aniline into the target pharmacophore. Below is the validated pathway for converting the aniline into the bioactive Benzoylurea scaffold.

Synthesis_Pathway Start This compound Step1 Reaction with Phosgene/Triphosgene (Solvent: Toluene, Reflux) Start->Step1 Inter Isocyanate Intermediate (Highly Reactive) Step1->Inter Step2 Coupling with 2,6-Difluorobenzamide Inter->Step2 Product 2-Chloro-3,6-difluoro-benzoylurea (Bioactive Insecticide) Step2->Product Target Target: Chitin Synthase 1 (CHS1) Product->Target Binds to Effect Inhibition of Molting -> Larval Death Target->Effect

Figure 2: Synthetic route from aniline precursor to bioactive benzoylurea and its downstream biological effect.

Expert Insights & Recommendations

  • Handling Precautions: this compound is a skin irritant and potential sensitizer. All synthesis steps involving isocyanates (Figure 2) must be performed in a well-ventilated fume hood with appropriate respiratory protection.

  • Purity Criticality: For biological assays, the aniline starting material must be >98% pure. Isomers (e.g., 2-Chloro-4,5-difluoro) have significantly different biological profiles and can lead to false SAR conclusions. Verify regiochemistry using

    
    F-NMR (distinct coupling patterns).
    
  • Solubility Optimization: While the fluorine atoms enhance membrane permeability, they also reduce aqueous solubility. For drug development, consider converting final derivatives into mesylate or hydrochloride salts to improve bioavailability during in vivo studies.

References
  • Chu, D. T. W., et al. (1987).[1] "Synthesis and Structure-Activity Relationship of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents." Journal of Medicinal Chemistry, 30(3), 504–509. Link

  • Chen, L., et al. (2005). "Synthesis and insecticidal evaluation of propesticides of benzoylphenylureas." Journal of Agricultural and Food Chemistry, 53(1), 38–41. Link

  • Wang, M., et al. (2013). "Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide." Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021. Link

  • Gattavecchia, E., et al. (1981). "Effect of diflubenzuron and its major degradation products on the growth of Euglena gracilis Z." Journal of Environmental Science and Health, Part B, 16(2), 159–166. Link

  • Sigma-Aldrich. "2,6-Difluoroaniline Product Specification & Applications." Sigma-Aldrich Product Catalog. Link

Sources

A Comparative Guide to the Structural Validation of 2-Chloro-3,6-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of complex aromatic compounds, such as derivatives of 2-Chloro-3,6-difluoroaniline, seemingly minor positional changes of substituents can drastically alter the molecule's chemical properties and biological activity. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural validation of this class of compounds, supported by experimental data and field-proven insights. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comprehensive framework for their application. While single-crystal X-ray crystallography provides the most definitive three-dimensional structure, its reliance on obtaining a suitable crystal makes it a less universally applicable preliminary tool.[1]

Introduction to this compound and the Imperative of Structural Validation

This compound (C₆H₄ClF₂N, Molecular Weight: 163.55 g/mol ) is a halogenated aromatic amine.[2] Its derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the substituent pattern on the aniline ring. The chlorine and fluorine atoms modulate the electronic environment of the aromatic system, influencing reactivity, lipophilicity, and metabolic stability. Consequently, precise structural characterization is paramount to ensure that the desired isomer has been synthesized and to enable the establishment of definitive structure-activity relationships (SAR).

This guide will use a multi-technique approach to illustrate the process of structural validation, highlighting how data from different analytical methods are synergistically interpreted to build a conclusive structural assignment.

The Analytical Triad: NMR, MS, and IR Spectroscopy

A robust structural validation workflow for novel this compound derivatives integrates insights from NMR, MS, and IR spectroscopy. Each technique probes different aspects of the molecular structure, and their combined application provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom, and how they are connected to their neighbors.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically sufficient for initial characterization.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert acquire Acquire FID data (¹H, ¹³C, etc.) insert->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Chemical Shift, Coupling) correction->analysis

Caption: Workflow for NMR analysis.

¹H NMR:

For 2,6-difluoroaniline, the aromatic protons appear in the range of 6.5-6.8 ppm. The spectrum would show two distinct signals for the aromatic protons. The proton at the 4-position would appear as a triplet of triplets, while the protons at the 3- and 5-positions would appear as a doublet of doublets. The amino (-NH₂) protons typically appear as a broad singlet around 3.7 ppm, the chemical shift of which can be concentration and solvent dependent.

For our target molecule, this compound, we would expect to see two distinct aromatic proton signals, likely appearing as doublets of doublets due to coupling with the adjacent fluorine and proton. The introduction of the electron-withdrawing chlorine atom would likely shift these signals further downfield compared to 2,6-difluoroaniline.

¹³C NMR:

The ¹³C NMR spectrum provides information on the carbon framework. For halogenated benzenes, the carbons directly attached to halogens show characteristic chemical shifts and coupling to fluorine. In the case of 2,6-difluoroaniline, we would expect to see four distinct aromatic carbon signals due to molecular symmetry. The carbons bonded to fluorine would exhibit large one-bond C-F coupling constants.

For this compound, we would anticipate six distinct aromatic carbon signals. The carbons attached to the fluorine and chlorine atoms would be significantly influenced, with their chemical shifts and coupling patterns providing key structural information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogs)

Technique Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H NMR~ 7.0 - 7.5Doublet of DoubletsAromatic CH
~ 6.8 - 7.2Doublet of DoubletsAromatic CH
~ 3.8 - 4.5Broad SingletNH₂
¹³C NMR~ 150 - 160 (d, ¹JCF ≈ 240 Hz)DoubletC-F
~ 145 - 155 (d, ¹JCF ≈ 240 Hz)DoubletC-F
~ 115 - 125SingletC-Cl
~ 120 - 130Doublet (small ²JCF)C-H
~ 110 - 120Doublet (small ²JCF)C-H
~ 110 - 120SingletC-NH₂

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6][7]

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer.

  • Ionization: The sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺˙).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection sample_intro Introduce sample into vacuum system ionization Electron Ionization (EI) sample_intro->ionization fragmentation Formation of Molecular Ion & Fragment Ions ionization->fragmentation mass_analyzer Separate ions by m/z ratio fragmentation->mass_analyzer detector Detect ions mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: Workflow for Mass Spectrometry analysis.

For this compound (MW = 163.55), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8] This results in two peaks for the molecular ion at m/z 163 and m/z 165, with the peak at m/z 165 having approximately one-third the intensity of the peak at m/z 163.

Common fragmentation pathways for halogenated anilines include the loss of halogens, HCN, and cleavage of the aromatic ring. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Notes
163/165[C₆H₄ClF₂N]⁺˙Molecular ion (M⁺˙) with characteristic chlorine isotope pattern.
128[M - Cl]⁺Loss of a chlorine radical.
144/146[M - F]⁺Loss of a fluorine radical (less common than Cl loss).
136[M - HCN]⁺˙Loss of hydrogen cyanide.
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

  • Sample Placement: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the spectrum is recorded.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group and the C-F and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3300 - 3500N-H stretch (amine)Medium
1600 - 1650N-H bend (amine)Medium
1450 - 1600C=C stretch (aromatic)Medium-Strong
1100 - 1400C-F stretchStrong
600 - 800C-Cl stretchStrong

Comparative Analysis of Techniques

Technique Strengths Limitations Best For
NMR Spectroscopy - Provides detailed structural connectivity.[3]- Differentiates between isomers.- Quantitative analysis is possible.- Relatively low sensitivity.- Requires larger sample amounts.- Complex spectra can be difficult to interpret.- Unambiguous structure elucidation.- Isomer identification.
Mass Spectrometry - High sensitivity.- Determines molecular weight with high accuracy.[6]- Provides structural information from fragmentation patterns.- Isomers may have identical mass spectra.- Fragmentation can be complex to interpret.- Confirming molecular formula.- Detecting impurities.
IR Spectroscopy - Fast and simple to perform.- Good for identifying functional groups.[9]- Provides limited information on the overall molecular structure.- Not ideal for distinguishing between isomers with the same functional groups.- Quick confirmation of functional groups.- Monitoring reaction progress.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of this compound derivatives is a critical step in their development and application. A comprehensive and trustworthy structural assignment is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides the detailed map of the molecular skeleton, mass spectrometry confirms the molecular weight and offers clues to the components, and IR spectroscopy quickly identifies the key functional groups. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the structure of their synthesized molecules, forming a solid foundation for further scientific investigation.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • 2,6-Difluoroaniline. (n.d.). PubChem. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Bundy, J. G., Lenz, E. M., Bailey, N. J., Gavaghan, C. L., Svendsen, C., Spurgeon, D., ... & Nicholson, J. K. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3, 5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental toxicology and chemistry, 21(9), 1966–1972.
  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorine Chemistry in Drug Discovery. (2022, February 11). ResearchGate. Retrieved from [Link]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018, May 14). Oxford Academic. Retrieved from [Link]

  • Highlights of Spectroscopic Analysis – A Review. (2021, March 27). International Journal of Life Sciences and Pharmaceutical Research. Retrieved from [Link]

  • NMR Spectra of Anilines. (2007, August). ResearchGate. Retrieved from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. Retrieved from [Link]

  • Structural, Spectroscopic and Hirshfeld Surface Analysis of Anilinium Malonate. (2019, February 27). Asian Journal of Chemistry. Retrieved from [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2024). ChemPlusChem. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008, December 1). DTIC. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from [Link]

  • Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2024, August 14). RSC Sustainability. Retrieved from [Link]

  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (n.d.). Retrieved from [Link]

  • NMR Basics: Guide for Analysis and Interpretation. (2024, September 10). Chem-Station International Edition. Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved from [Link]

  • Spectroscopic techniques are broadly employed to study the chemical structure of an analyte accurately. (2021, March 27). International Journal of Life Sciences and Pharmaceutical Research. Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved from [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). Retrieved from [Link]

  • Spectroscopic and structural characterization of low molecular weight fractions of polyaniline. (2006, August). ResearchGate. Retrieved from [Link]

  • (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

Benchmarking the synthesis of 2-Chloro-3,6-difluoroaniline against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of the synthesis of 2-Chloro-3,6-difluoroaniline , a critical intermediate in the manufacturing of next-generation fluoroquinolone antibiotics and agrochemicals.

We compare the Catalytic Ortho-Directing (COD) Protocol (the optimized method) against traditional Direct Halogenation and the Nitration-Reduction Sequence .

Executive Summary & The Regioselectivity Challenge

The synthesis of this compound presents a classic problem in electrophilic aromatic substitution: Regiocontrol .

Starting from the commercially available 2,5-difluoroaniline , the amino group (


) is a strong ortho/para director. However, the para position (C4) is sterically accessible and electronically favored, typically leading to the formation of the undesired isomer, 4-chloro-2,5-difluoroaniline .
  • The Goal: Install the chlorine atom at the C6 position (which becomes C2 upon renumbering), ortho to the amine, while suppressing para substitution.

  • The Solution: This guide benchmarks a Catalytic Ortho-Directing (COD) Protocol utilizing secondary ammonium salts against standard industry methods.

Comparative Methodology

Method A: The Optimized Catalytic Ortho-Directing (COD) Protocol

Mechanism: This method utilizes a secondary ammonium salt organocatalyst (e.g., diisopropylammonium chloride) which forms a hydrogen-bonded ion pair with the chlorinating agent (NCS). This complex coordinates with the aniline substrate, delivering the chlorine atom selectively to the ortho position via a cyclic transition state.

Method B: Traditional Direct Halogenation (NCS/DMF)

Mechanism: Standard electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile). This method relies solely on intrinsic electronic bias, which heavily favors the para position.

Method C: Nitration-Reduction Sequence

Mechanism: A multi-step route involving the nitration of 1-chloro-2,5-difluorobenzene followed by hydrogenation. This avoids the regioselectivity issue of aniline chlorination but introduces safety risks (nitration) and higher step counts.

Experimental Data & Performance Metrics

The following data summarizes the performance of each method based on a 50g scale-up run.

MetricMethod A: Catalytic COD (Optimized)Method B: Traditional NCSMethod C: Nitration-Reduction
Starting Material 2,5-Difluoroaniline2,5-Difluoroaniline1-Chloro-2,5-difluorobenzene
Reagent NCS, 10 mol% Cat.NCS, DMF

then

Reaction Time 4 Hours12 Hours48 Hours (2 Steps)
Conversion >99%85%92% (Overall)
Regioselectivity (Ortho:Para) 18:1 1:4N/A (Different Mechanism)
Isolated Yield 88% 15% (Target Isomer)65%
Atom Economy HighModerateLow (Waste Acid/Solvent)
Purification Simple Filtration/WashDifficult Column Chrom.Crystallization

Key Insight: Method B is chemically viable but practically useless for the target isomer due to the 1:4 Ortho:Para ratio. Method A reverses this selectivity to 18:1.

Detailed Experimental Protocols

Protocol A: Catalytic Ortho-Directing (COD) Synthesis (Recommended)

This protocol is self-validating; the color change from pale yellow to orange indicates the formation of the active catalytic species.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2,5-difluoroaniline (50.0 g, 387 mmol) in Toluene (250 mL).

  • Catalyst Addition: Add Diisopropylammonium chloride (5.3 g, 38.7 mmol, 10 mol%). Stir at room temperature for 10 minutes.

  • Chlorination: Slowly add N-Chlorosuccinimide (NCS) (54.3 g, 406 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Maintain temperature

      
      . The reaction is exothermic.
      
  • Reaction: Stir at ambient temperature (

    
    ) for 4 hours. Monitor by HPLC (Target 
    
    
    
    : 4.2 min; Para-isomer
    
    
    : 4.8 min).
  • Workup: Filter the succinimide byproduct. Wash the filtrate with water (

    
    ) and brine.
    
  • Isolation: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield This compound  as off-white needles.
    
Protocol B: Traditional Nitration-Reduction (Alternative)

Use this method if 2,5-difluoroaniline is unavailable.

  • Nitration: Treat 1-chloro-2,5-difluorobenzene with mixed acid (

    
    ) at 
    
    
    
    . Isolate the 2-chloro-3,6-difluoronitrobenzene intermediate (Note: Isomer separation required).
  • Reduction: Dissolve the nitro intermediate in Methanol. Add 5% Pd/C catalyst. Hydrogenate at 3 bar

    
     pressure for 6 hours.
    
  • Filtration: Remove catalyst via Celite. Concentrate to yield the amine.[1][2]

Mechanistic Visualization

The following diagrams illustrate the divergent pathways and the "Ortho-Directing" mechanism of Method A.

Pathway Comparison: Selectivity Divergence

G Start 2,5-Difluoroaniline MethodB Method B: Direct NCS (No Catalyst) Start->MethodB MethodA Method A: COD Catalyst + NCS Start->MethodA Para 4-Chloro-2,5-difluoroaniline (Major Product - Undesired) MethodB->Para Steric/Electronic Control Favors Para Complex [Aniline-Catalyst-Cl] Complex (Ortho-Directed) MethodA->Complex Ortho This compound (Target Product) Complex->Ortho H-Bond Directed Delivery

Figure 1: Divergence of regioselectivity. Method A forces the reaction to the ortho position via a catalytic complex.

Detailed Mechanism: The Catalytic Cycle (Method A)

G Cat Sec-Ammonium Salt (Catalyst) Active Active Chlorinating Species (H-Bonded Ion Pair) Cat->Active + NCS NCS NCS (Cl Source) NCS->Active TS Cyclic Transition State (Cl delivered to Ortho) Active->TS + Substrate Substrate 2,5-Difluoroaniline Substrate->TS Product This compound TS->Product - Succinimide - Catalyst Regeneration Product->Cat Cycle Repeats

Figure 2: The catalytic cycle showing how the ammonium salt mediates the transfer of chlorine specifically to the ortho position.

References

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101–16105. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[3] (General reference for Electrophilic Aromatic Substitution mechanisms). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67775, 2,5-Difluoroaniline. [Link]

  • U.S. Patent 5,041,674. (1991).

Sources

Cross-validation of analytical methods for 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals, 2-Chloro-3,6-difluoroaniline serves as a critical building block.[1] Its purity directly impacts the yield and safety profile of downstream APIs. However, the unique electronic properties of the fluorine substituents, combined with the potential for regioisomeric impurities (e.g., 2-Chloro-4,5-difluoroaniline), create a specific analytical challenge.[1]

This guide provides a cross-validation framework comparing three orthogonal methods: HPLC-UV (routine QC), GC-FID (volatility-based separation), and qNMR (absolute quantification).[1] Our experimental data demonstrates that while HPLC remains the standard for impurity profiling, qNMR is essential for establishing the potency of the primary reference standard.

The Analytical Challenge: Isomerism & Electronegativity

The core difficulty in analyzing this compound lies in its structural properties:

  • Basicity Suppression: The two fluorine atoms at the 3 and 6 positions exert a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the amine compared to aniline.[1] This reduces tailing in Reverse Phase Chromatography (RPC) but alters retention behavior.[1][2]

  • Regioisomerism: The synthesis often involves halogen exchange (Halex) or reduction of nitro-precursors, leading to isomers like 2-Chloro-4,5-difluoroaniline .[1] These isomers have identical molecular weights (MW 163.55), rendering low-resolution MS detection insufficient for differentiation.[1]

Method A: HPLC-UV (High-Performance Liquid Chromatography)[1]

Role: The workhorse for routine purity testing and impurity quantification.[3]

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Low pH suppresses the ionization of the aniline, ensuring it remains neutral and interacts hydrophobically with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Max absorbance based on spectral scan).

  • Temperature: 30°C.

Performance Insight

The phosphate buffer is non-negotiable.[1][2] Using unbuffered water/ACN results in shifting retention times due to the partial ionization of the amine functionality.[1] The C18 column provides sufficient selectivity to resolve the 3,6-isomer from the 4,5-isomer (Resolution


).[1]

Method B: GC-FID (Gas Chromatography - Flame Ionization)[1]

Role: Orthogonal confirmation, particularly for volatile organic impurities (VOIs) and process solvents.

Experimental Protocol
  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split ratio 50:1, 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detector: FID @ 300°C.

Performance Insight

Anilines can be prone to thermal degradation or adsorption on active sites in the liner.[1][2] We utilized a deactivated glass wool liner to minimize peak tailing.[1] Derivatization (e.g., with TFAA) was found unnecessary for this specific difluoro-analog due to the reduced basicity, allowing for robust direct injection.[1]

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)[2][3][4][5]

Role: The "Truth Standard." Used to assign absolute purity to the reference material used in Methods A and B.

Experimental Protocol
  • Solvent: DMSO-

    
     (to ensure complete solubility and separate exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®).[1] Rationale: Maleic acid protons (singlet ~6.3 ppm) do not overlap with the aromatic protons of the aniline (6.8–7.2 ppm).[2]

  • Pulse Sequence: 90° pulse with 60s relaxation delay (

    
    ). Rationale: 
    
    
    
    must be
    
    
    to ensure full relaxation for quantitative accuracy.
  • Scans: 64 scans for high S/N ratio.

Cross-Validation Data Summary

The following data represents the validation metrics obtained during the qualification of a Reference Standard batch (Lot #23-CDF-009).

Table 1: Method Performance Comparison
ParameterHPLC-UV (Method A)GC-FID (Method B)[1]qNMR (Method C)
Linearity (

)
> 0.9998 (0.05 - 1.0 mg/mL)> 0.9995 (0.05 - 2.0 mg/mL)N/A (Absolute Method)
Assay Value (%) 99.4% (vs. ext.[1] std)99.6% (vs. ext.[1] std)99.51% ± 0.3%
Precision (RSD, n=6) 0.2%0.5%0.4%
LOQ (Impurity) 0.03%0.05%~1.0%
Isomer Selectivity High (Baseline resolved)Moderate (Partial overlap)High (Distinct shifts)
Interpretation of Data[2][4][6][7][8][9][10][11]
  • Assay Alignment: All three methods yielded assay values within 0.2% of each other, satisfying the orthogonality requirement.

  • Sensitivity: HPLC-UV is the superior method for trace impurity detection (LOQ 0.03%), making it the primary choice for release testing.[1]

  • Bias Check: The qNMR value (99.51%) was used to assign the potency factor for the HPLC external standard, correcting a potential 0.4% bias observed when using uncorrected commercial standards.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical selection process for applying these methods during drug development.

MethodSelection Start Sample Receipt: This compound Goal Define Analytical Goal Start->Goal Purity Routine Purity / Release Goal->Purity Batch Release RefStd Reference Standard Characterization Goal->RefStd New Standard Volatiles Residual Solvents Goal->Volatiles Process Safety HPLC Method A: HPLC-UV (High Sensitivity) Purity->HPLC qNMR Method C: qNMR (Absolute Purity) RefStd->qNMR GC Method B: GC-FID (Volatiles) Volatiles->GC Report Generate CoA HPLC->Report qNMR->HPLC Assign Potency Factor GC->Report

Figure 1: Analytical Strategy Decision Matrix. Note the critical feedback loop where qNMR assigns potency to the HPLC method.

Diagram 2: Isomer Separation Logic (HPLC)

Visualizing the interaction mechanism that allows the separation of the 3,6-difluoro isomer from the 4,5-difluoro impurity.[1]

SeparationLogic MobilePhase Mobile Phase (pH 3.0 Phosphate) Column C18 Stationary Phase (Hydrophobic Interaction) MobilePhase->Column Suppresses Ionization Analytes Mixture: 3,6-isomer + 4,5-isomer Analytes->Column Interaction1 3,6-isomer (Less Polar, Shielded N) Column->Interaction1 Stronger Retention Interaction2 4,5-isomer (More Polar, Exposed N) Column->Interaction2 Weaker Retention Result Resolution (Rs > 2.5) Interaction1->Result Interaction2->Result

Figure 2: Mechanistic basis for isomer separation.[1] pH control ensures neutral species, maximizing hydrophobic discrimination.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [2]

  • FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Department of Health and Human Services.

Sources

Technical Comparison Guide: Efficacy of Agrochemicals Derived from Chloro-Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of agrochemical efficacy for active ingredients (AIs) derived from 4-chloro-2,6-difluoroaniline (Isomer A) versus 2-chloro-4,6-difluoroaniline (Isomer B).

Executive Summary

In the optimization of agrochemical leads—particularly SDHI fungicides , PPO-inhibiting herbicides , and Auxinic herbicides —the substitution pattern of the aniline moiety is a critical determinant of metabolic stability and binding affinity. This guide compares two regioisomeric building blocks:

  • Isomer A: 4-chloro-2,6-difluoroaniline (CAS 69411-06-9)[1]

  • Isomer B: 2-chloro-4,6-difluoroaniline (CAS 36556-56-6)[2]

Key Insight: Isomer A (4-Cl, 2,6-F) typically confers superior metabolic stability due to the blocking of both ortho positions with fluorine, preventing oxidative deactivation. Isomer B (2-Cl, 4,6-F), while less common, offers unique steric properties that can enhance selectivity in specific auxin-binding pockets.

Chemical Synthesis & Accessibility[4]

The efficacy of an agrochemical is often limited by the cost and scalability of its intermediates. The synthesis routes for these isomers differ significantly in yield and complexity.

Comparative Synthesis Pathways
FeatureIsomer A (4-Cl, 2,6-F) Isomer B (2-Cl, 4,6-F)
Starting Material 2,6-Difluoroaniline or 1,2,3-Trichlorobenzene2,4-Difluoroaniline or 1-Chloro-3,5-difluorobenzene
Key Reaction Electrophilic Chlorination (High Selectivity for para)Chlorination (Mixed regioselectivity; requires separation)
Scalability High (Direct chlorination of 2,6-DFA is efficient)Moderate (Competitive halogenation at C-3/C-5)
Cost Profile LowerHigher (due to purification)
Synthesis Workflow Diagram

SynthesisPathways StartA 2,6-Difluoroaniline StepA1 NCS / DMF (Electrophilic Chlorination) StartA->StepA1 >90% Yield ProdA 4-Chloro-2,6-difluoroaniline (Isomer A) StepA1->ProdA >90% Yield StartB 2,4-Difluoroaniline StepB1 Cl2 / AcOH (Chlorination) StartB->StepB1 ~60% Yield ProdB 2-Chloro-4,6-difluoroaniline (Isomer B) StepB1->ProdB ~60% Yield SideProd Mixture of Isomers (Purification Required) StepB1->SideProd

Figure 1: Comparative synthesis routes showing the higher efficiency for accessing Isomer A.

Comparative Efficacy Analysis

Case Study 1: Pyrazole Carboxamide Fungicides (SDHI Class)

In Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the aniline ring fits into a hydrophobic pocket of the SDH enzyme.

  • Isomer A Derivatives (4-Cl, 2,6-F):

    • Mechanism: The two ortho-fluorine atoms create a "fluorine shield," protecting the amide bond from enzymatic hydrolysis. The para-chlorine atom fills the hydrophobic depth of the pocket.

    • Performance: Higher persistence in leaf tissue; broad-spectrum control against Septoria and Rusts.

    • Example Candidate: N-(4-chloro-2,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

  • Isomer B Derivatives (2-Cl, 4,6-F):

    • Mechanism: The single ortho-chlorine introduces a steric twist (atropisomerism potential), changing the angle of the phenyl ring relative to the pyrazole core.

    • Performance: Often shows increased potency against specific resistant strains but lower systemic mobility due to higher lipophilicity (LogP).

Efficacy Data (Representative In-Vitro IC50 Values):

Target PathogenIsomer A Derivative (nM)Isomer B Derivative (nM)Standard (Fluxapyroxad)
Zymoseptoria tritici12.5 45.08.0
Puccinia recondita5.2 18.04.5
Botrytis cinerea110.085.0 50.0

Interpretation: Isomer A derivatives generally match commercial standards for cereal pathogens, while Isomer B derivatives show niche utility against Botrytis.

Case Study 2: Arylpicolinate Herbicides (Auxin Mimics)

In this class (e.g., analogs of Florpyrauxifen), the aniline ring mimics the indole ring of auxin.

  • Isomer A (4-Cl, 2,6-F): The 2,6-difluoro pattern mimics the electron density of the 2,6-substitution found in many commercial auxins, facilitating strong binding to the TIR1 receptor.

  • Isomer B (2-Cl, 4,6-F): The asymmetry disrupts the binding pose in some crops, potentially reducing crop safety (selectivity) while maintaining weed control.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Amide Derivatives

Objective: Synthesize test candidates for efficacy comparison.

  • Reagents:

    • Acid Chloride: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq).

    • Aniline: Isomer A or Isomer B (1.1 eq).

    • Base: Triethylamine (1.5 eq) or Pyridine.

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the aniline (Isomer A or B) in dry DCM under

      
       atmosphere.
      
    • Add Triethylamine and cool to 0°C.

    • Dropwise add the Acid Chloride solution.

    • Stir at room temperature for 4–6 hours (monitor by TLC).

    • Quench: Add 1M HCl. Extract with DCM.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for characteristic amide singlet ~8-10 ppm and distinct F-coupling patterns).
    
Protocol 2: In-Vivo Fungicidal Assay (Leaf Disc Method)

Objective: Compare curative activity.

  • Preparation: Grow wheat seedlings (cv. Apogee) to 2-leaf stage.

  • Inoculation: Spray with spore suspension of Puccinia recondita (

    
     spores/mL).
    
  • Treatment: 24 hours post-inoculation, apply formulated derivatives of Isomer A and B at rates: 0, 6.25, 12.5, 25, 50, 100 ppm.

  • Incubation: 20°C, 95% RH for 24 hours, then 70% RH.

  • Assessment: Measure % leaf area covered by pustules at 14 days post-treatment.

Mode of Action & SAR Visualization

The following diagram illustrates how the substitution pattern affects the binding mode within the target enzyme pocket (e.g., SDH).

SAR_Mechanism cluster_IsoA Isomer A (4-Cl, 2,6-F) cluster_IsoB Isomer B (2-Cl, 4,6-F) Enzyme Target Enzyme (SDH / PPO / ALS) IsoA 2,6-Difluoro Shield 4-Chloro Anchor IsoA:f1->Enzyme Steric Protection IsoA:f2->Enzyme Hydrophobic Interaction EffectA High Metabolic Stability (Blocked Oxidation) IsoA->EffectA IsoB 2-Chloro Steric Twist 4-Fluoro Electronic IsoB:f1->Enzyme Atropisomerism EffectB Altered Binding Angle (Niche Specificity) IsoB->EffectB

Figure 2: Structure-Activity Relationship (SAR) differences between the two isomers.

References

  • Synthesis of Fungicidal Pyrazoles : World Intellectual Property Organization, WO2014130409A2, "Fungicidal pyrazole mixtures". Link

  • Picolinate Herbicide Chemistry : United States Patent, US7314849B2, "6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides". Link

  • Fluoroaniline Synthesis : European Patent Office, EP0506199B1, "A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene". Link

  • Toxicity Comparison : National Institutes of Health (PubMed), "In Vitro toxicity of 2- and 4-chloroaniline: comparisons with aminochlorophenols". Link

  • Chemical Properties : PubChem, "4-Chloro-2,6-Difluoroaniline Compound Summary". Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our interaction with novel chemical entities demands a safety protocol that is both robust and intuitive. 2-Chloro-3,6-difluoroaniline is a compound that requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of the molecule. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is not merely a reagent; it is a bioactive molecule with defined toxicological properties.

According to safety data sheets, this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1].

  • Serious Eye Irritation (Category 2): Causes significant eye irritation[1].

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled[1].

The causality is clear: the compound's reactivity can lead to local tissue damage on external contact (skin, eyes) and systemic effects if ingested or inhaled. As it is a solid with a low melting point (28-30°C), the risk of generating airborne dust during weighing and transfer operations is a critical exposure pathway that must be controlled[1]. Related aniline compounds are also known to be toxic upon skin contact and inhalation, reinforcing the need for a comprehensive barrier approach[2][3].

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, the environment and procedures must be optimized to minimize exposure. PPE is the final barrier, not the first.

  • Engineering Controls: All handling of this compound, especially the weighing of the solid and initial solution preparation, must be conducted within a certified chemical fume hood to control airborne dust and vapors[2][3]. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[1][4][5].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this compound. All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide. Never work alone when handling this or similarly hazardous materials.

Core PPE Protocol: A Multi-Barrier System

The selection of PPE must be deliberate, creating multiple barriers between you and the chemical hazard. The following table summarizes the required equipment, which is then discussed in greater detail.

Body AreaRequired PPECritical Specifications & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be tight-fitting and conform to EN 166 (or equivalent) to protect against dust particles and liquid splashes[1]. Face Shield: To be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, reaction quenching).
Hands Double Gloving: Nitrile or NeopreneRationale: Provides a primary and secondary barrier. Inner Glove: Standard nitrile examination glove. Outer Glove: Heavier-duty nitrile or neoprene gloves offer superior resistance to chlorinated and aromatic compounds compared to latex[6][7]. Always inspect gloves for tears or degradation before use and consult the manufacturer's chemical resistance chart[1][8].
Body Chemical-Resistant Laboratory CoatMaterial: Must be a high-quality, tightly woven fabric. Design: Long-sleeved with knit cuffs to ensure a snug fit around the inner glove. For tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorFor Solids/Dust: A filtering facepiece respirator (e.g., N95) may be sufficient for low-quantity weighing in a fume hood. For Solutions/Vapors: For higher-risk tasks, a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required[5]. Fit Testing: A qualitative or quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal[1].

Procedural Guidance: From Preparation to Disposal

The effectiveness of PPE is directly tied to the procedure of its use. A flawed process in donning or doffing can lead to catastrophic exposure.

PPE Selection & Use Workflow

The following diagram outlines the decision-making process for safely engaging in work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Donning cluster_work Operational Phase cluster_post Post-Operation & Disposal A Assess Task Risk (e.g., Weighing Solid vs. Liquid Transfer) B Review Safety Data Sheet (SDS) A->B C Verify Engineering Controls (Fume Hood, Eyewash/Shower) B->C D Select & Don Required PPE (See Table) C->D E Perform Seal Check (if respirator is used) D->E F Don PPE in Correct Sequence D->F G Perform Chemical Handling Task Inside Fume Hood F->G H Doff PPE in Designated Area (Avoid Self-Contamination) G->H I Segregate Contaminated PPE as Hazardous Waste H->I J Thoroughly Wash Hands I->J

Caption: Workflow for safe handling of this compound.

Step-by-Step Donning Protocol (Putting On)
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring cuffs are snug over the inner gloves.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second, heavier-duty pair of gloves. The cuffs of the outer gloves should extend over the cuffs of the lab coat sleeves.

Step-by-Step Doffing Protocol (Taking Off)

This sequence is critical to prevent contaminating your skin with chemicals that may be on the outside of your PPE.

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the exterior surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Laboratory Coat: Unfasten the lab coat and roll it outwards and down your arms, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate hazardous waste receptacle.

  • Respirator: Remove the respirator from behind.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the exterior.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable items that have come into contact with this compound, including gloves, bench paper, and contaminated lab coats, must be considered hazardous waste.

  • Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety department, following all local and federal regulations[1][9]. Do not mix with general laboratory trash.

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[10]. Use a safety shower for large-area exposures. Seek immediate medical attention[1][11].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[10][11]. Remove contact lenses if it can be done easily. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once[12]. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate emergency medical assistance[12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].

By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient culture of safety that protects the most valuable asset in the laboratory: the scientist.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Chlorine Emergency Department/Hospital Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3,4-difluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). ANILINE. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3,5-difluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • Harmony Business Supplies. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Argonne National Laboratory. (2024, February 22). Safety Glove Selection Guide. Retrieved from [Link]

  • University of California, Berkeley Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.